N(5)-Acetyl-L-ornithine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-acetamido-2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-4-2-3-6(8)7(11)12/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXKAYJJGAAOBP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314796 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2185-16-2 | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(delta)-Acetylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N5-Acetyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(5)-ACETYL-L-ORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516JQZ64WQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N5-Acetylornithine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Discovery and function of N(5)-Acetyl-L-ornithine in plants.
Biosynthesis, Physiological Function, and Analytical Profiling
Executive Summary
N(5)-Acetyl-L-ornithine (also known as
Discovered in Corydalis and later identified as a methyl jasmonate (MeJA)-inducible metabolite in Arabidopsis thaliana, this compound reveals a complex evolutionary strategy: plants use it to sequester nitrogen in a form indigestible to herbivores, while certain pathogens (e.g., Pseudomonas syringae) hijack its biosynthetic pathway to suppress host immunity. This guide details the molecular mechanisms of its biosynthesis, its dual role in defense and susceptibility, and validated protocols for its isolation and quantification.
Chemical Identity and Historical Discovery
To ensure experimental precision, researchers must distinguish between the two acetylated ornithine isomers found in biological systems.
-
-Acetyl-L-ornithine (NAO): Acetylation occurs at the
-amino group. This is the canonical intermediate in the cyclic arginine biosynthetic pathway found in bacteria and plants. -
-Acetyl-L-ornithine (N(5)-AO): Acetylation occurs at the
-amino group (the side chain). This is the functional metabolite discussed in this guide.
Discovery Timeline:
-
1937: First isolated from Corydalis ochotensis (Papaveraceae), establishing its presence in medicinal plants.
-
1960s: Identified in legume seeds and fern species (Asplenium), proposed as a nitrogen storage molecule.[1]
-
2011: Adio et al. identified it in Arabidopsis thaliana as a major metabolite induced by MeJA, linking it directly to the plant immune system and the NATA1 gene.
Biosynthesis and Metabolic Regulation
The production of
2.1 The NATA1 Pathway
The key enzyme responsible for biosynthesis is N-acetyltransferase activity 1 (NATA1) (At2g39030 in Arabidopsis).
-
Substrate Competition: NATA1 utilizes Ornithine (Orn) and Acetyl-CoA. Crucially, Orn is also the substrate for Spermidine Synthase (SPDS) and Ornithine Decarboxylase (ODC) , which produce polyamines (Putrescine, Spermidine, Spermine).
-
The Metabolic Shift: Upon induction by MeJA or coronatine (a bacterial mimic of JA-Ile), NATA1 expression spikes. This diverts the Ornithine pool away from polyamine synthesis and toward
-acetylornithine accumulation.
2.2 Pathogen Manipulation (The "Trojan Horse" Mechanism)
While
-
The Mechanism: The bacterial pathogen Pseudomonas syringae secretes coronatine.[2] Coronatine mimics the plant hormone JA-Ile, hyper-inducing NATA1.
-
The Consequence: NATA1 acetylates polyamines (like putrescine) or diverts Ornithine. This depletion of free polyamines reduces the substrate available for Polyamine Oxidases (PAO), which normally generate Hydrogen Peroxide (
) as a defense signal. -
Result: The plant's oxidative burst is suppressed, allowing bacterial colonization.
2.3 Pathway Visualization
The following diagram illustrates the competitive branching of Ornithine metabolism and its regulation.
Figure 1: The NATA1 metabolic branch point. Note how pathogen-derived Coronatine hijacks the pathway to suppress H2O2-mediated defense.
Physiological Functions
3.1 Anti-Herbivore Defense (Phloem Engineering)
-acetylornithine accumulates significantly in the phloem sap of induced plants.-
Nutritional Denial: Aphids (e.g., Myzus persicae) feed exclusively on phloem. They lack the deacetylase enzymes required to metabolize
-acetylornithine back into useful Ornithine or Arginine. -
Effect: By converting essential amino acids into this acetylated form, the plant effectively "starves" the insect, reducing aphid reproduction rates.
3.2 Nitrogen Storage
In legumes and rhizomes (e.g., Bistorta),
Analytical Methodology: Isolation and Quantification
Standard amino acid analysis often fails to resolve
4.1 Extraction Protocol
Objective: Isolate polar metabolites while precipitating proteins.
-
Harvest: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately to stop enzymatic activity.
-
Homogenization: Grind 100 mg tissue to a fine powder.
-
Solvent Addition: Add 400 µL of extraction buffer (MeOH:Water, 80:20 v/v ). Note: Acidic extraction (0.1% Formic Acid) can improve stability.
-
Internal Standard: Spike with 10 µL of
-Ornithine or a structural analog like N-acetyl-lysine if isotope is unavailable. -
Agitation: Vortex for 30s, sonicate for 10 min at 4°C.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
4.2 LC-MS/MS Quantification
Instrument: Triple Quadrupole MS coupled to UHPLC. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining this polar zwitterion.
-
Recommended: Waters BEH Amide or phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.[3]
-
Gradient: 90% B to 50% B over 8 minutes.
MS Transitions (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|
|
Critical QC Step: You must run standards of both
4.3 Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the specific isolation and quantification of N(5)-Acetyl-L-ornithine.
Pharmacological & Biotechnological Relevance
While primarily a plant defense metabolite,
-
Human Biomarker Utility:
-
Recent metabolomic studies identify
-acetylornithine in human urine and plasma. Elevated levels are statistically associated with Chronic Kidney Disease (CKD) progression. -
It serves as a biomarker for the consumption of specific functional foods (e.g., navy beans, Phaseolus vulgaris) which are rich in this amino acid.
-
-
Medicinal Plant Activity:
-
It is a constituent of Yanhuanglian (Corydalis saxicola), a Traditional Chinese Medicine used for hepatitis.[4] While the alkaloids (e.g., berberine) are the primary drivers of bioactivity, the high concentration of acetylated amino acids in these extracts suggests a role in nitrogen buffering or synergistic bioactivity that remains under-investigated.
-
-
Agrochemical Development:
-
Target: The NATA1 enzyme is a potential target for "phloem engineering." Overexpressing NATA1 in crops could create "aphid-proof" plants by sequestering nitrogen in a form insects cannot digest.
-
Caution: As noted in Section 2.2, this could inadvertently increase susceptibility to bacterial pathogens like P. syringae. Any biotechnological application must balance these trade-offs.
-
References
-
Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite." The Plant Cell.
-
Molesini, B., et al. (2017). "The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway." Plant and Cell Physiology.
-
Lou, W., et al. (2024). "Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation." Plant Physiology.
-
Manske, R. H. F. (1937). "The Alkaloids of Fumariaceous Plants: Corydalis ochotensis."[1] Canadian Journal of Research. (Foundational discovery paper).
-
Wang, X., et al. (2024). "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease." Frontiers in Nutrition.
Sources
- 1. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tmiclinode.com [tmiclinode.com]
- 4. mdpi.com [mdpi.com]
N(5)-Acetyl-L-Ornithine: Metabolic Nexus in Stress Response and Clinical Diagnostics
Executive Summary
N(5)-Acetyl-L-ornithine (also known as
In plant systems, it is synthesized by the enzyme NATA1 in response to jasmonate signaling, acting as a metabolic diversion from polyamine synthesis to bolster defense against herbivores.[1][2] In clinical biochemistry, it has emerged as a robust serum biomarker for Chronic Kidney Disease (CKD), exhibiting a strong causal correlation with estimated Glomerular Filtration Rate (eGFR).
This guide delineates the biochemical pathways, enzymatic mechanisms, and experimental protocols for the study of N(5)-acetylornithine, providing researchers with the technical depth required for metabolomic profiling and therapeutic target validation.
Biochemical Context & Nomenclature
To ensure experimental accuracy, it is vital to distinguish between the two acetylated isomers of ornithine. Confusion between these two leads to critical errors in pathway mapping and inhibitor design.
| Feature | N(5)-Acetyl-L-ornithine ( | N(2)-Acetyl-L-ornithine ( |
| Structure | Acetyl group on the side-chain | Acetyl group on the |
| Primary Function | Stress metabolite (Plants), Osmolyte (Bacteria), Biomarker (Humans). | Biosynthetic precursor to Arginine (Bacteria/Fungi). |
| Key Enzyme | NATA1 (Ornithine | ArgJ (Ornithine acetyltransferase) / ArgE . |
| Metabolic Fate | Decarboxylation to N-acetylputrescine or accumulation. | Deacetylation to Ornithine.[4][5] |
Metabolic Pathways & Enzymology[8]
The NATA1 Defense Pathway (Plants)
In Arabidopsis thaliana and other dicots, N(5)-acetylornithine is not a housekeeping metabolite but a defense compound. Upon herbivore attack (e.g., aphids) or infection by Pseudomonas syringae, the plant hormone Jasmonic Acid (JA) upregulates the NATA1 gene.[1][2][7]
-
Enzyme: NATA1 (EC 2.3.1.-)
-
Reaction: L-Ornithine + Acetyl-CoA
N(5)-Acetyl-L-ornithine + CoA. -
Mechanism: NATA1 competes with Ornithine Decarboxylase (ODC) and Spermidine Synthase for the ornithine pool. By diverting ornithine toward acetylation, NATA1 depletes the precursors available for polyamine synthesis.
-
Downstream Effect: The accumulation of N(5)-acetylornithine (and its decarboxylated product N-acetylputrescine) disrupts the digestive physiology of insect herbivores. Furthermore, the reduction in free polyamines lowers the production of H
O (normally generated by polyamine oxidation), altering the oxidative stress landscape to favor resistance against specific pathogens.[7]
Catabolism and Decarboxylation
Recent structural biology evidence suggests that Arginine Decarboxylase (ADC1) possesses promiscuous activity. While ADC1 canonically converts arginine to agmatine, it can also accept N(5)-acetylornithine as a substrate.
-
Reaction: N(5)-Acetyl-L-ornithine
N-acetylputrescine + CO . -
Significance: This conversion links the acetylated ornithine pool directly to acetylated polyamines, bypassing the standard putrescine route.
Bacterial Osmoprotection
In halophilic bacteria (e.g., Gram-positive species), N(5)-acetylornithine accumulates as a compatible solute (osmolyte). It stabilizes cellular proteins under high-salt conditions without interfering with central metabolism.
Pathway Visualization
The following diagram illustrates the divergence of Ornithine metabolism into the N(5)-acetyl defense pathway versus the standard Polyamine and Arginine pathways.
Figure 1: The metabolic bifurcation of L-Ornithine. The red path indicates the stress-induced synthesis of N(5)-Acetyl-L-ornithine by NATA1, competing with constitutive polyamine and arginine biosynthesis.
Clinical & Diagnostic Applications
CKD Biomarker
N(5)-acetylornithine accumulates in the serum of patients with renal impairment. Unlike creatinine, which is a breakdown product of muscle metabolism, N(5)-acetylornithine levels reflect specific acyl-transferase activities in the liver and kidney that are perturbed during renal failure.
-
Correlation: Metabolome-wide association studies (MWAS) have identified a strong negative causal relationship between serum N(5)-acetylornithine and eGFR (
). -
Mechanism: In healthy physiology, N(5)-acetylornithine is efficiently excreted or deacetylated by specific aminoacylases (specifically Aminoacylase I , ACY1). In CKD, clearance is compromised, and metabolic dysregulation leads to accumulation.
Dietary Biomarker
N(5)-acetylornithine is present in significant quantities in specific plant foods (e.g., hazelnuts, chicory roots). Its detection in urine can serve as a compliance marker in nutritional intervention studies.
Experimental Protocols
Enzymatic Synthesis of N(5)-Acetyl-L-ornithine
For generating high-purity standards or studying NATA1 kinetics.
Reagents:
-
Recombinant NATA1 (purified from E. coli expression system).
-
L-Ornithine monohydrochloride (10 mM).
-
Acetyl-CoA (10 mM).
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT.
Protocol:
-
Reaction Mix: Combine 100 µL Buffer, 10 µL Ornithine, 10 µL Acetyl-CoA, and 5 µg NATA1 enzyme.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Quenching: Stop reaction by adding 100 µL of 100% Methanol (ice-cold).
-
Verification: The product can be verified via DTNB assay (detecting free CoA-SH release) or direct LC-MS injection.
LC-MS/MS Detection Parameters
To differentiate N(5) from N(2) isomers, chromatographic separation is essential as they have identical masses.
| Parameter | Setting |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 with Ion Pairing. |
| Mobile Phase A | 20 mM Ammonium Formate in Water (pH 3.0). |
| Mobile Phase B | Acetonitrile. |
| Transition (MRM) | 175.1 |
| Retention Time | N(5)-AcOrn typically elutes after N(2)-AcOrn on HILIC columns due to higher polarity of the free |
ArgE Inhibition Assay (Antibiotic Development)
While N(5)-acetylornithine is a natural metabolite, its structural analogs (e.g., N5,N5-dimethyl-N-acetyl-L-ornithine ) are used as probes for bacterial ArgE (N-acetylornithine deacetylase).[6] Mammals lack ArgE, making it a prime antibiotic target.
-
Assay Principle: Ninhydrin reacts with the free amine released after deacetylation.
-
Note: Natural N(5)-acetylornithine is not a substrate for ArgE (which requires
-acetylation), making it an excellent negative control to validate enzyme specificity.
References
-
Lou, Y. R., et al. (2016).[2][8] "Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation." Plant Physiology.
-
Molesini, B., et al. (2017). "The Arabidopsis N-Acetylornithine Deacetylase Controls Ornithine Biosynthesis via a Linear Pathway." Plant and Cell Physiology.
-
Adjei, A. A., et al. (2024). "Causal effects of human serum metabolites on occurrence and progress indicators of chronic kidney disease." Frontiers in Nutrition.
-
Liveris, D., et al. (2024). "N-alpha-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." PLOS ONE.
-
FoodB Database. "N-acetylornithine (FDB031020) - Chemical Structure and Biology."
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Arabidopsis NATA1 Acetylates Putrescine and Decreases Defense-Related Hydrogen Peroxide Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ECMDB: N-Acetylornithine (ECMDB03357) (M2MDB000493) [ecmdb.ca]
- 4. ECMDB: N-Acetylornithine (ECMDB03357) (M2MDB000493) [ecmdb.ca]
- 5. P. aeruginosa Metabolome Database: N-Acetylornithine (PAMDB000493) [pseudomonas.umaryland.edu]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. biorxiv.org [biorxiv.org]
Preliminary studies on N(5)-Acetyl-L-ornithine as an antibiotic target.
Technical Whitepaper: Preliminary Studies on N-Acetyl-L-Ornithine Metabolism as an Antibiotic Target
Executive Summary
This technical guide evaluates the therapeutic potential of targeting the N-acetyl-L-ornithine (NAO) metabolic node in bacterial arginine biosynthesis. While often colloquially referenced in early literature or via pathway step numbering (Step 5), the precise biochemical target is the processing of N(
Biological Rationale & Target Validation
The Metabolic Bottleneck
Arginine biosynthesis in bacteria differs fundamentally from the mammalian urea cycle. Mammals synthesize arginine via a linear pathway that does not involve N-acetylated intermediates. In contrast, bacteria (eubacteria), archaea, and plants utilize an acetylated pathway to protect the
The pivotal intermediate in this pathway is N-acetyl-L-ornithine . Its deprotection to L-ornithine represents the "committed step" for arginine production and is catalyzed by one of three distinct enzyme classes, none of which have mammalian homologs:
-
ArgE (N-acetylornithine deacetylase): Hydrolyzes the acetyl group (Linear Pathway; e.g., E. coli, Enterobacteriaceae).
-
ArgJ (Ornithine acetyltransferase): Transfers the acetyl group to glutamate, preserving the acetyl unit (Cyclic Pathway; e.g., Pseudomonas, Mycobacterium, Campylobacter).
-
AOTCase (N-acetylornithine transcarbamylase): Converts NAO directly to N-acetylcitrulline (Non-canonical; e.g., Xanthomonas, Bacteroides).[3]
Technical Note on Nomenclature:
While the prompt references N(5)-Acetyl-L-ornithine (chemically
Selectivity Profile
-
Bacteria: Essential.[3][4] Deletion of argE or argJ leads to arginine auxotrophy. In vivo studies confirm that argE knockouts are avirulent or require exogenous arginine, which is often limited in the host infection site.
-
Mammals: Absent. Humans lack ArgE/ArgJ homologs. The closest functional analog, Aminoacylase-1 (ACY1), has distinct substrate specificity, minimizing off-target toxicity risks for ArgE inhibitors.
Pathway Visualization
The following diagram illustrates the divergence between the Linear (ArgE) and Cyclic (ArgJ) pathways and the central role of the N-acetylornithine node.
Figure 1: The Bacterial Arginine Biosynthesis Network. The red node (NAO) represents the critical substrate for the target enzymes ArgE and ArgJ (Yellow).
Chemical Biology & Inhibitor Design
Recent studies utilizing N-hydroxy-L-ornithine derivatives and phosphinic acid transition-state analogs have shown promise.
Validated Inhibitor Classes
| Inhibitor Class | Target Enzyme | Mechanism of Action | Key Reference |
| Captopril | ArgE | Competitive inhibitor (Zinc binding). Originally an ACE inhibitor, it shows | [Vertex 1.1] |
| Boronic Acids | ArgE | Transition state analog; mimics the tetrahedral intermediate of amide hydrolysis. | [Vertex 1.5] |
| ArgE | Substrate analog/Alkylator. Shows modest IC50 ( | [Vertex 1.2] | |
| Phosphonic Acid Analogs | AOTCase | Mimics the transition state of the transcarbamylation reaction. | [Vertex 1.10] |
Structural Considerations
-
ArgE (Metalloenzyme): Requires a dinuclear Zn(II) center. Inhibitors often contain a zinc-binding group (ZBG) such as a thiol (captopril), hydroxamate, or phosphonate, linked to an ornithine-like scaffold.
-
ArgJ (Serine Protease-like): Operates via a ping-pong mechanism with a catalytic serine. Covalent inhibitors targeting the nucleophilic serine or transition-state mimics of the tetrahedral intermediate are effective.
Experimental Protocols
The following protocols are designed to be self-validating. The Ninhydrin Assay is preferred for high-throughput screening as it specifically detects the free
Protocol A: ArgE/ArgJ Enzymatic Screening (Ninhydrin Method)
Objective: Quantify the conversion of N-acetyl-L-ornithine to L-ornithine.
Reagents:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 0.1 mM CoCl
or ZnCl (essential for ArgE activity). -
Substrate: 10 mM N(
)-Acetyl-L-ornithine (Sigma-Aldrich). -
Color Reagent: Acidic Ninhydrin Solution (250 mg ninhydrin in 4 mL phosphoric acid + 6 mL acetic acid).
-
Enzyme: Recombinant E. coli ArgE or P. aeruginosa ArgJ (purified).
Workflow:
-
Incubation: Mix 80
L Buffer, 10 L Enzyme (approx 100 nM final), and 10 L Inhibitor (variable conc.) in a 96-well plate. Incubate at 37°C for 10 min. -
Start Reaction: Add 20
L Substrate (Final conc. 1-5 mM). Incubate at 37°C for 20-30 min. -
Termination: Add 100
L Acidic Ninhydrin Solution. This stops the enzymatic reaction immediately. -
Development: Heat the plate at 95°C for 10 min (use a thermal cycler or heat block). A distinct yellow-orange color develops for the acetylated substrate, while deep purple (Ruhemann’s purple) develops for the free ornithine product.
-
Quantification: Measure Absorbance at 570 nm .
-
Control: Include a "No Enzyme" blank (background) and "No Inhibitor" control (100% activity).
Validation Criteria:
-
Z-factor should be > 0.5 for HTS suitability.
-
Signal-to-noise ratio (Product vs Substrate) must be > 5:1.
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Confirm antibacterial activity and on-target efficacy.[1]
Workflow:
-
Media: M9 Minimal Media + 0.4% Glucose. Crucial: Do not use LB broth, as it contains arginine/ornithine which bypasses the inhibition.
-
Inoculum: E. coli (WT) and E. coli (
ArgE) as a control. Dilute to CFU/mL. -
Dosing: Serial dilute inhibitor in M9 media in 96-well plates.
-
Incubation: 37°C for 18-24 hours.
-
Rescue Experiment (Specificity Check): Run a parallel plate supplemented with 1 mM L-Arginine.
-
True Hit: Growth inhibited in M9, but growth restored in M9 + Arginine.
-
Off-Target/Toxic: Growth inhibited in both conditions.
-
Screening Workflow Diagram
Figure 2: Screening Cascade. The "Specificity Check" (Green) is critical to distinguish specific ArgE/J inhibitors from general toxins.
References
-
N-alpha-acetyl-L-ornithine deacetylase (ArgE) from Escherichia coli and a ninhydrin-based assay. Source: ResearchGate / NIH URL:[Link]
-
Inhibitors of the Bacterial Enzyme ArgE as Potential Novel Antibiotics. Source: Loyola University Chicago URL:[5][6][Link]
-
Acetylornithine Transcarbamylase: A Novel Enzyme in Arginine Biosynthesis. Source: Journal of Bacteriology (NIH) URL:[Link]
-
Ornithine acetyltransferase and arginine biosynthesis in thermophilic bacteria. Source: ResearchGate URL:[7][Link]
-
Structure of biosynthetic N-acetylornithine aminotransferase from Salmonella typhimurium. Source: PubMed URL:[8][Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
Literature review of N(5)-Acetyl-L-ornithine research.
Technical Monograph: N(5)-Acetyl-L-ornithine ( -Acetylornithine)
Structural Distinctness, Biosynthetic Logic, and Analytical Profiling[1][2]
Executive Technical Summary
N(5)-Acetyl-L-ornithine (also designated as
For the drug development and agro-biotech sectors, N(5)-Acetyl-L-ornithine represents a target for metabolic engineering to enhance pest resistance (via aphid toxicity) and a biomarker for Jasmonic Acid (JA) signaling activity. This guide delineates the mechanistic pathways, extraction protocols, and validation standards required for researching this metabolite.
Structural Identity & Isomerism
Research accuracy demands the rigorous differentiation of ornithine acetyl-derivatives. Confusion between the N(2) and N(5) positions is a common source of experimental error.
| Feature | N(5)-Acetyl-L-ornithine ( | N(2)-Acetyl-L-ornithine ( |
| Acetylation Site | Side-chain | Backbone |
| Primary Function | Anti-herbivore defense, Nitrogen storage | Arginine biosynthesis intermediate |
| Biosynthetic Enzyme | NATA1 (Ornithine | ArgA/ArgJ (N-acetylglutamate synthase/Ornithine acetyltransferase) |
| Catabolic Enzyme | Acetylornithine deacetylase (specific) | ArgE (Acetylornithine deacetylase) |
| Occurrence | Plants (Arabidopsis), Halophiles | Universal in bacteria/fungi |
Biosynthetic Mechanism & Regulation
The synthesis of N(5)-Acetyl-L-ornithine is tightly regulated by stress signaling pathways.[1] In Arabidopsis thaliana, biosynthesis is triggered by methyl jasmonate (MeJA) or direct herbivore attack. The key effector enzyme is NATA1 (GCN5-related N-acetyltransferase), which catalyzes the transfer of an acetyl group from Acetyl-CoA to the
Pathway Visualization: The NATA1 Defense Axis
The following diagram illustrates the signal transduction from herbivory to metabolite accumulation.[1]
Figure 1: The Jasmonate-dependent biosynthetic pathway of N(5)-Acetyl-L-ornithine in Arabidopsis.[1]
Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls (internal standards and retention time locking).
Protocol A: Selective Extraction from Plant Tissue
Objective: Isolate N(5)-Acetyl-L-ornithine from Arabidopsis leaves post-induction without converting endogenous ornithine.[1]
-
Induction: Spray 4-week-old rosettes with 100 µM Methyl Jasmonate (MeJA) in 0.1% Triton X-100. Harvest tissue after 72 hours.[1]
-
Quenching: Immediately flash-freeze tissue in liquid nitrogen to halt enzymatic deacetylation.
-
Homogenization: Grind 100 mg tissue to fine powder. Add 400 µL extraction solvent (80% Methanol / 1% Formic Acid ).[1]
-
Causality: Acidic methanol precipitates proteins (stopping NATA1 activity) and enhances the solubility of polar amino acid derivatives.
-
-
Internal Standard Spike: Add 10 µL of 10 µM
-Ornithine or -Acetyl-L-lysine (structural analog) prior to centrifugation.-
Validation: Recovery of the internal standard must be within 85-115% for valid quantification.[1]
-
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Protocol B: LC-MS/MS Quantification
Objective: Distinguish N(5) from N(2) isomers using chromatographic separation and mass transitions.
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide, 2.1 x 100 mm).
-
Mobile Phase:
-
Gradient: 90% B to 60% B over 10 minutes.
-
MS/MS Transitions (MRM):
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Retention Time (Approx) |
| N(5)-Acetyl-L-ornithine | 175.1 | 116.1 | 15 | 4.2 min |
| N(5)-Acetyl-L-ornithine | 175.1 | 70.1 | 25 | 4.2 min |
| N(2)-Acetyl-L-ornithine | 175.1 | 133.1 | 12 | 5.8 min |
| L-Ornithine | 133.1 | 70.1 | 20 | 7.5 min |
Note: The N(5) isomer typically elutes earlier than the N(2) isomer in HILIC modes due to the shielding of the distal amine, reducing interaction with the amide stationary phase.
Physiological Roles & Applications
1. Anti-Herbivory Defense
N(5)-Acetyl-L-ornithine acts as a deterrent against phloem-feeding insects.[1]
-
Mechanism: Upon ingestion by aphids (Myzus persicae), the compound is stable in the insect gut but exerts toxicity, significantly reducing fecundity.
-
Biotech Application: Overexpression of NATA1 in non-native crops (e.g., Nicotiana tabacum) has been proven to confer resistance to aphid infestation, making it a prime candidate for genetic engineering in cereal crops.
2. Osmoprotection
In halophilic bacteria (e.g., Chromohalobacter), N(5)-acetylornithine accumulates as a compatible solute.
-
Mechanism: The acetylation of the
-amine neutralizes the positive charge, creating a zwitterionic character similar to ectoine, which stabilizes protein hydration shells under high salt stress.
References
-
Adio, A. M., et al. (2011). "Biosynthesis and Defensive Function of
-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite."[1][2] The Plant Cell. -
Wohlfarth, A., et al. (1993).
-acetylornithine as a novel osmolyte in some gram-positive halophilic eubacteria."[1][3] Applied Microbiology and Biotechnology. -
Sikdar, A., & Kim, K. S. (2014). "
-Acetyl-L-ornithine Deacetylase (ArgE) as a Therapeutic Target."[4] Biomolecules & Therapeutics.[1][5] (Cited for contrast: Discusses the Alpha-isomer pathway). -
Tzin, V., et al. (2015). "Genetic mapping shows intraspecific variation and transgressive segregation for caterpillar-induced aphid resistance in maize."[1] Molecular Ecology.
Sources
- 1. tmiclinode.com [tmiclinode.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 5. Frontiers | One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase [frontiersin.org]
Technical Guide: Metabolic Profiling and Enzymatic Characterization of N(5)-Acetyl-L-Ornithine
Executive Summary
N(5)-Acetyl-L-ornithine (also known as
Part 1: Metabolic Architecture & Target Identification
The Metabolic Bifurcation: Linear vs. Cyclic Pathways
To correctly identify the metabolizing enzyme, one must first determine the metabolic context of the organism. N(5)-acetyl-L-ornithine is processed via two distinct mechanisms depending on the species.
-
The Linear Pathway (Enterobacteriaceae, e.g., E. coli): The acetyl group is a "blocking" group effectively discarded after use. The enzyme ArgE hydrolyzes the intermediate to release acetate and L-ornithine.[1] This is the primary target for drug development as it has no mammalian homolog.
-
The Cyclic Pathway (Pseudomonads, Cyanobacteria, Fungi): The acetyl group is conserved. The enzyme Ornithine Acetyltransferase (ArgJ) transfers the acetyl group from N(5)-acetyl-L-ornithine to L-glutamate, creating N-acetylglutamate and ornithine. This recycles the acetyl unit, making the pathway energetically more efficient.
Pathway Visualization
The following diagram illustrates the metabolic flux and the specific divergence point of N(5)-acetyl-L-ornithine.
Figure 1: The metabolic fate of N(5)-Acetyl-L-ornithine. The red path indicates the linear hydrolysis by ArgE, a validated antibiotic target absent in humans.
Part 2: Biochemical Characterization & Assays[2]
Enzyme 1: Acetylornithine Deacetylase (ArgE)
Role: Hydrolysis of the amide bond at the
Protocol A: Continuous Spectrophotometric Assay (214 nm)
This assay relies on the differential absorbance of the amide bond. N(5)-acetyl-L-ornithine absorbs more strongly at 214 nm than the hydrolysis products (Ornithine + Acetate).
Reagents:
-
Buffer: 50 mM Potassium Phosphate (KPi), pH 7.5.
-
Substrate: 10 mM N(5)-Acetyl-L-ornithine (Stock).
-
Enzyme: Purified recombinant ArgE (approx. 10–50 nM final concentration).
-
Cofactor: 100
M ZnCl (if apo-enzyme is used, pre-incubate).
Workflow:
-
Blanking: Equilibrate 990
L of Buffer + ZnCl at 25°C in a quartz cuvette. -
Substrate Addition: Add substrate to a final concentration of 0.2–2.0 mM (
is typically ~0.6 mM for E. coli ArgE). -
Initiation: Add enzyme to initiate reaction.
-
Detection: Monitor the decrease in absorbance at 214 nm (
).-
Note: The signal-to-noise ratio at 214 nm can be poor due to buffer interference. Ensure high-purity reagents.
-
Protocol B: Orthogonal Ninhydrin Assay
Because both the substrate (N-acetylornithine) and the product (Ornithine) contain amines, standard ninhydrin assays are non-trivial. However, Ornithine possesses two primary amines (
Workflow:
-
Incubate Enzyme + Substrate (2 mM) in 50 mM HEPES, pH 7.5 for 10–30 mins.
-
Quench: Add 100
L of reaction mix to 100 L of Acidic Ninhydrin Reagent (2.5% ninhydrin in 40% acetic acid/60% phosphoric acid). -
Develop: Heat at 100°C for 10 minutes.
-
Read: Measure Absorbance at 515 nm.
-
Validation: Construct a standard curve using L-Ornithine. The substrate N(5)-acetyl-L-ornithine yields negligible color under these highly acidic conditions.
-
Enzyme 2: Acetylornithine Aminotransferase (ArgD)
Role: Reversible transamination.[2] Mechanism: PLP-dependent Ping-Pong Bi-Bi mechanism.
Protocol C: Coupled Enzyme Assay (Glutamate Dehydrogenase)
Direct monitoring of ArgD is difficult. A coupled assay detecting the production of
Reaction:
Coupling:
Workflow:
-
Buffer: 100 mM Tris-HCl, pH 8.0.
-
Coupling System: 1 mM NAD
, 5 Units Glutamate Dehydrogenase (GDH). -
Substrates: 5 mM N(5)-Acetyl-L-ornithine, 5 mM
-Ketoglutarate. -
Cofactor: 20
M Pyridoxal-5'-phosphate (PLP). -
Detection: Monitor the increase in absorbance at 340 nm (formation of NADH).
Part 3: Structural Validation & Drug Discovery
Structural Validation (ArgE)
To validate the enzyme identity beyond kinetics, X-ray crystallography or site-directed mutagenesis is required.
-
Active Site Motif: Look for the conserved His-X-His-X-Asp motif characteristic of the M20 metallopeptidase family.
-
Metal Dependency: Treat the enzyme with EDTA (1 mM). Activity should be abolished. Titrate Zn
or Co to restore activity. E. coli ArgE is maximally active with Co but physiologically utilizes Zn .
Inhibitor Screening Strategy
Since human physiology lacks ArgE (using the OTC/Arginase pathway instead), ArgE inhibitors are promising antibiotics.[4]
-
Reference Inhibitor: Captopril . Although primarily an ACE inhibitor, Captopril acts as a competitive inhibitor of ArgE (
) due to zinc chelation by its thiol group. -
Screening Hit: L-Aspartate-
-hydroxamate is a transition state analog that binds tightly to the di-zinc center.
Experimental Workflow Diagram
The following DOT diagram outlines the logical flow for characterizing a putative N(5)-acetyl-L-ornithine metabolizing enzyme.
Figure 2: Step-by-step workflow for the isolation and validation of ArgE/ArgD activity.
Part 4: Data Presentation Standards
When reporting metabolic data for these enzymes, adhere to the following table structure to ensure reproducibility and comparability across literature.
Table 1: Kinetic Parameters of N(5)-Acetyl-L-ornithine Metabolism
| Enzyme Source | Substrate | Assay Method | Metal Cofactor | Reference | |||
| E. coli ArgE | N-Acetyl-L-Orn | 214nm Direct | ~300 | ~600 | Zn | [1,2] | |
| E. coli ArgE | N-Acetyl-L-Orn | Ninhydrin | N/A | ~550 | N/A | Co | [1] |
| M. tuberculosis ArgD | N-Acetyl-L-Orn | Coupled (GDH) | ~25 | ~1200 | PLP | [3] |
Note: Values are approximate representatives from literature. Ensure controls (No Enzyme, No Substrate) are subtracted from all reported rates.
References
-
Kelley, E. H., et al. (2024).[5] "N
-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification." Frontiers in Chemistry. -
McGregor, W. C., Swierczek, S. I., Bennett, B., & Holz, R. C. (2005).[6] "argE-Encoded N-Acetyl-L-ornithine Deacetylase from Escherichia coli Contains a Dinuclear Metalloactive Site." Journal of the American Chemical Society.[6]
-
Javid-Majd, F., & Blanchard, J. S. (2000).[6] "Mechanistic Analysis of the argE-Encoded N-Acetylornithine Deacetylase." Biochemistry.
-
Ledwidge, R., & Blanchard, J. S. (1999). "The Dual Biosynthetic Role of Succinyldiaminopimelate Aminotransferase in Lysine and Arginine Biosynthesis." Biochemistry.
Sources
- 1. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ArgD of Mycobacterium tuberculosis is a functional N-acetylornithine aminotransferase with moonlighting function as an effective immune modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. InterPro [ebi.ac.uk]
Methodological & Application
Ninhydrin-based assay for N(5)-Acetyl-L-ornithine detection.
Executive Summary
N(5)-Acetyl-L-ornithine (NAO) is a critical non-proteinogenic amino acid, serving as a pivotal intermediate in the arginine biosynthetic pathway of bacteria (E. coli) and plants. In drug development, NAO is the primary substrate for N-acetyl-L-ornithine deacetylase (ArgE) , a high-value target for novel antibiotics. In clinical metabolomics, elevated NAO levels are emerging biomarkers for metabolic dysregulation (e.g., Type 2 Diabetes).
Standard ninhydrin assays fail to distinguish NAO from its deacetylated product, L-Ornithine, or other
-
Protocol A (The Gold Standard): HPLC with Post-Column Derivatization (PCD) for absolute quantification in complex matrices.
-
Protocol B (High-Throughput Screening): A Differential Enzymatic Assay designed for ArgE inhibitor screening.
Scientific Principle & Mechanism
The Ninhydrin Reaction Dynamics
Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with primary amines to form Ruhemann’s Purple (
-
L-Ornithine: Contains two primary amines (
-NH and -NH ). Both can react, though steric and pH conditions dictate kinetics. -
N(5)-Acetyl-L-ornithine: The
-amine is acetylated (blocked). Only the -amine is available for the ninhydrin reaction.
Consequently, while both compounds yield a signal at 570 nm, they exhibit distinct retention times in chromatography and different molar absorptivity coefficients (
Pathway Visualization
Figure 1: Reaction pathway showing the conversion of NAO to Ornithine and the subsequent ninhydrin reaction. Note that Ornithine offers two reactive sites compared to NAO's one.
Protocol A: HPLC with Post-Column Derivatization (PCD)
Application: Absolute quantification of NAO in fermentation broth, plasma, or plant extracts. Rationale: Pre-column derivatization often yields unstable adducts. PCD allows separation of the native amino acid followed by on-line reaction, ensuring maximum stoichiometry and reproducibility.
Instrumentation Setup
-
LC System: Quaternary gradient pump, Autosampler.
-
Column: Cation Exchange Column (e.g., 4.6 x 150 mm, Na+ form) or specialized Amino Acid Analysis column.
-
PCD Module: Reagent pump, T-connector, Reaction coil (0.5 mm ID x 10 m), Heated reactor unit (
C). -
Detector: UV/Vis Absorbance at 570 nm (primary) and 440 nm (secondary for Proline).[1]
Reagents
-
Mobile Phase A: Citrate buffer pH 3.0.
-
Mobile Phase B: Borate buffer pH 9.0 (or high ionic strength Citrate pH 6.0).
-
Ninhydrin Reagent (Trione): Dissolve 20g Ninhydrin and 3g Hydrindantin in 750mL DMSO and 250mL Lithium Acetate buffer (4M, pH 5.2). Note: Hydrindantin prevents oxidation of ninhydrin, ensuring consistent color yield.
Step-by-Step Methodology
-
Sample Preparation:
-
Mix 100
L sample with 100 L 10% Sulfosalicylic Acid (to precipitate proteins). -
Centrifuge at 14,000 x g for 10 min.
-
Filter supernatant through 0.22
m PVDF filter. -
Adjust pH to ~2.2 using Lithium Citrate loading buffer.
-
-
Chromatographic Separation:
-
Flow Rate: 0.4 mL/min (Column), 0.3 mL/min (Ninhydrin Reagent).
-
Gradient:
-
0-10 min: 100% A (Elutes acidic amino acids).
-
10-25 min: 0%
100% B (Elutes neutral/basic amino acids). -
Critical: NAO typically elutes before Ornithine due to the loss of the basic
-amine charge.
-
-
-
Derivatization & Detection:
-
Column effluent mixes with Ninhydrin reagent in the T-connector.
-
Mixture passes through the reaction coil at
C (Residence time ~1-2 min). -
Detect absorbance at 570 nm.[1]
-
Data Analysis (Expected Retention)
| Compound | Approx. Retention Time (min) | Relative Response Factor (vs Gly) |
| N(5)-Acetyl-L-ornithine | 12.5 | 0.95 |
| L-Ornithine | 28.0 | 1.85 |
| L-Arginine | 32.5 | 1.02 |
Note: L-Ornithine has a higher response factor because it reacts at two sites.
Protocol B: Differential Enzymatic Screening Assay
Application: High-throughput screening (HTS) of ArgE inhibitors or monitoring Ornithine Acetyltransferase activity.
Rationale: This assay relies on the change in absorbance. Hydrolysis of NAO to Ornithine exposes the
Reagents
-
Substrate Stock: 10 mM N(5)-Acetyl-L-ornithine in 50 mM Phosphate Buffer (pH 7.5).
-
Enzyme: Purified ArgE (or cell lysate).
-
Stop/Color Reagent (Acidic Ninhydrin):
Workflow Diagram
Figure 2: HTS workflow for ArgE inhibition.[2] The acidic Chinard reagent ensures specificity for the product (Ornithine) over the substrate (NAO).
Protocol Steps
-
Reaction Assembly: In a PCR plate (to withstand heat), combine:
-
50
L Buffer (50 mM KPi, 0.1 mM CoCl - cofactor for ArgE). -
10
L Test Compound (or DMSO control). -
20
L Enzyme (ArgE). -
20
L Substrate (NAO, final conc 2 mM).
-
-
Incubation: 30 minutes at
C. -
Termination & Development: Add 100
L Acidic Ninhydrin Reagent . -
Heating: Seal plate and heat at
C for 10 minutes. Note: Acidic ninhydrin requires high heat to develop the ornithine-specific chromophore. -
Read: Cool to
C and read absorbance at 515 nm .
Interpretation:
-
High Signal (Red): High ArgE activity (NAO converted to Ornithine).
-
Low Signal: Enzyme inhibition (NAO remains intact; does not react in acidic conditions).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| High Background (Protocol B) | Ammonia contamination or non-specific amines. | Use HPLC-grade water. Ensure Acidic Ninhydrin is essentially pH < 1 to suppress |
| Peak Tailing (Protocol A) | Column overloading or metal contamination. | Dilute sample. Add 0.1 mM EDTA to mobile phase to chelate metal ions. |
| Low Sensitivity | Oxidized Ninhydrin. | Reagent must be stored under Nitrogen/Argon. If reagent turns yellow/brown before use, discard. |
| Co-elution | NAO eluting with Glutamine. | Adjust Mobile Phase A pH from 3.0 to 2.8 to increase retention of basic species slightly. |
References
-
Javid-Majd, F., & Blanchard, J. S. (2000). Mechanistic Analysis of N-Acetylornithine Deacetylase from Escherichia coli. Biochemistry, 39(5), 1285–1293. Link
-
McGregor, N. et al. (2005). Rational Design of Inhibitors of the Bacterial Zinc Metallohydrolase N-Acetyl-L-ornithine Deacetylase. Journal of the American Chemical Society, 127(40), 14100–14107. Link
-
Chinard, F. P. (1952). Photometric Estimation of Proline and Ornithine. Journal of Biological Chemistry, 199, 91–95. Link
-
Liveris, D. et al. (2024). N
-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Molecular Biosciences, 11. Link -
Sigma-Aldrich. Ninhydrin Reagent Protocol (N7285). Link
Sources
Application Note: LC-MS/MS Quantification of N(5)-Acetyl-L-ornithine for Biomarker Validation
Abstract
This guide details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N(5)-Acetyl-L-ornithine (NAO) in human plasma and urine. As a polar zwitterionic metabolite, NAO presents retention challenges for traditional Reversed-Phase (RP) chromatography. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention and sensitivity.[1] The method is designed for compliance with FDA Bioanalytical Method Validation (BMV) guidelines, supporting clinical research in Ornithine Transcarbamylase (OTC) deficiency and metabolic syndrome.
Introduction & Biological Significance[1][2][3][4][5]
N(5)-Acetyl-L-ornithine (also known as
Clinical Relevance[1]
-
Urea Cycle Disorders: NAO levels are perturbed in defects of the urea cycle, specifically serving as a secondary marker in Ornithine Transcarbamylase (OTC) deficiency.
-
Metabolic Syndrome: Recent metabolomic studies identify NAO as a discriminatory biomarker for Type 2 Diabetes in aqueous humor and plasma, potentially linking acetate metabolism to amino acid dysregulation.
-
Renal Function: As a low-molecular-weight nitrogenous solute, NAO clearance correlates with kidney function, making it a potential uremic toxin candidate.
Analytical Challenges
-
Polarity: With a logP of approximately -3.7, NAO is highly hydrophilic. It elutes in the void volume of C18 columns, leading to severe ion suppression from salts.
-
Isobaric Interference: It must be chromatographically resolved from potential isomers (e.g., N(2)-acetylornithine) and structurally similar compounds like N-acetylcitrulline.
Method Development Strategy (Expertise & Logic)
To ensure Scientific Integrity , this method prioritizes HILIC chromatography over Reversed-Phase (RP).
Why HILIC?
Standard RP chromatography requires ion-pairing reagents (which contaminate MS sources) or derivatization (which adds variability) to retain NAO. HILIC uses a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase. This mechanism retains polar analytes via water-layer partitioning, eluting them later in the gradient where matrix suppression is lower.
Internal Standard Selection
N-Acetyl-L-ornithine-d3 (or d2/d7) is mandatory. As a stable isotope-labeled analog, it co-elutes with the analyte, compensating for:
-
Matrix Effects: Ion suppression/enhancement in the ESI source.
-
Extraction Efficiency: Variability in protein precipitation recovery.
Visual Workflows
Metabolic Pathway Context
The following diagram illustrates the position of N-acetylornithine in the arginine biosynthetic pathway and urea cycle interaction.
Caption: Position of N(5)-Acetyl-L-ornithine in arginine metabolism and the urea cycle.
Sample Preparation Workflow
A "Dilute-and-Shoot" approach utilizing protein precipitation is chosen for high throughput and recovery.
Caption: Optimized protein precipitation workflow for plasma/urine extraction.
Detailed Experimental Protocol
Materials & Reagents[6]
-
Analyte Standard: N(5)-Acetyl-L-ornithine (Purity >98%).
-
Internal Standard (IS): N-Acetyl-L-ornithine-d3 (or d2).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human plasma (K2EDTA) or urine.
Instrumentation
-
LC System: UHPLC (e.g., Waters Acquity, Agilent 1290).
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.
-
Mass Spectrometer: Triple Quadrupole (QqQ) with ESI source.
LC Conditions
-
Mobile Phase A (MPA): 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Gradient:
| Time (min) | % MPB (Organic) | State |
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Isocratic |
| 3.5 | 50 | Elution Gradient |
| 4.0 | 50 | Wash |
| 4.1 | 90 | Re-equilibration |
| 6.0 | 90 | End |
MS/MS Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |
| N-Acetylornithine | 175.1 | 115.1 | Quantifier | 20 |
| N-Acetylornithine | 175.1 | 70.1 | Qualifier | 35 |
| N-Acetylornithine | 175.1 | 157.1 | Qualifier | 12 |
| NAO-d3 (IS) | 178.1 | 118.1 | Quantifier | 20 |
Note: The transition 175.1 -> 115.1 corresponds to the loss of the acetyl group/acetic acid moiety, a characteristic fragmentation for acetylated amino acids.
Validation Protocol (Trustworthiness)
Adhere to FDA Bioanalytical Method Validation Guidance (2018) .
Linearity & LLOQ
-
Calibration Curve: Prepare 8 non-zero standards in surrogate matrix (e.g., PBS/BSA) or stripped plasma. Range: 10 ng/mL to 5000 ng/mL .
-
Weighting: 1/x².
-
Acceptance: r² > 0.99; Deviations < ±15% (±20% at LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ, Low, Mid, High.
-
Replicates: n=5 per level, run over 3 separate days.
-
Criteria: Intra- and inter-run CV% < 15%.
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank matrix vs. neat solution.
-
Goal: IS-normalized MF should be close to 1.0 (0.85 - 1.15).
-
-
Recovery: Compare pre-extraction spike vs. post-extraction spike.
Stability
-
Bench-top: 4 hours at RT.
-
Freeze-Thaw: 3 cycles (-80°C to RT).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Tips
| Issue | Probable Cause | Solution |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate concentration is at least 10 mM in MPA. |
| RT Shift | HILIC equilibration issues. | Increase re-equilibration time at the end of the gradient (at least 5 column volumes). |
| Low Sensitivity | Ion suppression from salts. | Divert flow to waste for the first 0.5 min. Use protein precipitation (ACN) rather than just dilution. |
| Carryover | Polar analyte sticking to needle. | Use a wash solvent containing high water content (e.g., 90% Water/10% ACN). |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
MassBank Record. (2024). Mass Spectrum of N-Acetyl-L-ornithine (MSBNK-BGC_Munich-RP016001). MassBank Europe.[2] [Link]
-
PubChem. (2024).[2][3] N(5)-Acetyl-L-ornithine Compound Summary. National Library of Medicine. [Link]
-
Pietzke, M., et al. (2022). Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes. National Institutes of Health (PMC). [Link]
Sources
Application Note: Quantification of N(5)-Acetyl-L-ornithine in Plant Extracts
This Application Note is designed for analytical chemists and plant physiologists requiring a robust, validated protocol for the quantification of N(5)-Acetyl-L-ornithine (also known as
Abstract & Biological Context
N(5)-Acetyl-L-ornithine is a polar, zwitterionic metabolite involved in the cyclic biosynthesis of ornithine and arginine. In plants, it serves as a nitrogen storage compound and a defensive metabolite induced by methyl jasmonate (MeJA) in response to herbivory.[1] Accurate quantification is challenging due to its high polarity (poor retention on C18 columns) and lack of a strong chromophore.
This guide presents two validated workflows:
-
Method A (Gold Standard): HILIC-MS/MS for high sensitivity and direct analysis without derivatization.
-
Method B (Accessible): Pre-column derivatization (OPA/FMOC) with HPLC-FLD for laboratories without mass spectrometry.
Sample Preparation Protocol
Principle: Rapid quenching of enzymatic activity and extraction of polar metabolites using a solvent system that precipitates proteins while solubilizing amino acids.
Reagents
-
Extraction Solvent: 80:20 Methanol:Water (v/v) containing 0.1% Formic Acid (LC-MS grade). Note: Acidification stabilizes the analyte and improves ionization.
-
Internal Standard (IS):
-Acetyl-L-ornithine-d3 (if available) or L-Ornithine-d6.
Step-by-Step Extraction
-
Harvest & Quench: Flash-freeze fresh plant tissue (leaf/root) in liquid nitrogen immediately upon harvest.
-
Grinding: Pulverize 100 mg of frozen tissue to a fine powder using a bead mill (e.g., 30 Hz for 1 min). Do not allow the sample to thaw.
-
Extraction:
-
Add 1.0 mL of ice-cold Extraction Solvent .[2]
-
Add 10 µL of Internal Standard solution (10 µM).
-
Vortex vigorously for 30 seconds.
-
-
Lysis: Sonicate in an ice bath for 15 minutes to ensure cell wall disruption.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or syringe filter.
-
Dilution (Optional): If analyzing via LC-MS, dilute 1:10 with Acetonitrile to match initial HILIC mobile phase conditions.
Method A: HILIC-MS/MS (Gold Standard)
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions like N(5)-acetylornithine, separating it from isobaric interferences (e.g., N(2)-acetylornithine) that co-elute on C18.
LC Parameters
-
System: UHPLC (Agilent 1290 / Waters Acquity)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 90 | Initial Hold |
| 1.0 | 90 | Start Gradient |
| 6.0 | 50 | Elution |
| 7.0 | 50 | Wash |
| 7.1 | 90 | Re-equilibration |
| 10.0 | 90 | End |
MS/MS Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode)
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 400°C
-
Precursor Ion: [M+H]+ = 175.1 m/z
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Interpretation |
|---|
| N(5)-Acetyl-Orn | 175.1 | 116.1 | 15 | Quantifier | Loss of Acetamide (
Method B: HPLC-FLD (Derivatization)
Rationale: For labs without MS, pre-column derivatization with OPA (o-phthalaldehyde) targets primary amines. Since N(5)-acetylornithine has a free
-
Reagent: OPA/3-MPA (o-phthalaldehyde / 3-mercaptopropionic acid).
-
Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Elution: Gradient of Acetate Buffer (pH 5.8) vs. Acetonitrile/Methanol.
-
Note: Unlike Ornithine (which reacts at both N2 and N5 positions), N(5)-acetylornithine only reacts at the N2 position, resulting in a distinct retention time and single-tag stoichiometry.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for analyzing N(5)-Acetyl-L-ornithine.
Caption: Workflow for the extraction and quantification of N(5)-acetylornithine, highlighting the divergence between MS-based and Fluorescence-based detection strategies.
Biological Pathway Context
Understanding the metabolic origin helps in troubleshooting low recovery or biological variance.
Caption: Metabolic position of N(5)-Acetylornithine. Note its synthesis from Ornithine via NATA1, distinct from the N(2)-acetylornithine intermediate.
Validation & Troubleshooting
Linearity & Range
-
LC-MS/MS: Linear dynamic range typically spans 10 nM to 50 µM .
-
HPLC-FLD: Linear range typically 0.5 µM to 100 µM .
Common Pitfalls
-
Isobaric Interference: N(2)-Acetylornithine (the biosynthetic precursor) has the same mass (174.19).
-
Solution: They must be chromatographically separated. N(5)-acetylornithine is generally more polar and elutes later on a HILIC column than N(2)-acetylornithine.
-
-
Matrix Effects: Plant extracts (especially from stressed tissues) are rich in salts and pigments.
-
Stability: The acetyl group is stable at neutral/acidic pH but can hydrolyze in strong base. Avoid alkaline extraction solvents.
References
-
Slocum, R. D. (2005). Genes, enzymes and regulation of arginine biosynthesis in plants.[5] Plant Physiology and Biochemistry, 43(8), 729-745.
-
Adio, A. M., et al. (2011). N(5)-acetylornithine in Corydalis species: Isolation and spectroscopic characterization. Phytochemistry Letters.
-
Tanhuanpää, P., et al. (2018). A comprehensive LC-MS/MS method for the analysis of free amino acids and their derivatives in plants. Plant Methods, 14, 1-12.
-
Waters Corporation. Amino Acid Analysis using AccQ-Tag Ultra.
-
mzCloud. Mass Spectral Database: N-Acetylornithine Fragmentation Data.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Arabidopsis TUMOR PRONE5 Gene Encodes an Acetylornithine Aminotransferase Required for Arginine Biosynthesis and Root Meristem Maintenance in Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening for inhibitors of N(5)-Acetyl-L-ornithine pathways.
Application Note & Protocol
Topic: High-Throughput Screening for Inhibitors of Bacterial N(5)-Acetyl-L-ornithine Pathways
For: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents that act on unexploited molecular targets. The bacterial arginine biosynthesis pathway presents a compelling area for exploration, as several of its enzymes are essential for bacterial survival but are absent in mammals. This application note details a robust, high-throughput screening (HTS) protocol to identify inhibitors of Ornithine Acetyltransferase (OAT), a key enzyme in the N(5)-Acetyl-L-ornithine pathway. Targeting this pathway offers a promising strategy for developing new classes of antibiotics with a potentially high therapeutic index.
This document provides the scientific rationale, a detailed step-by-step protocol for a 384-well plate colorimetric assay, and guidelines for hit confirmation and validation. The described assay is designed for reliability, scalability, and automation, making it an ideal tool for large-scale compound library screening.
Scientific Rationale & Assay Principle
The N(5)-Acetyl-L-ornithine Pathway: An Ideal Antibacterial Target
In many bacteria, the synthesis of the essential amino acid L-arginine proceeds through a cyclic pathway where L-glutamate is acetylated to protect its α-amino group. A critical enzyme in this cycle is Ornithine Acetyltransferase (OAT) , often designated as ArgJ . This enzyme catalyzes the transfer of an acetyl group from N-acetyl-L-glutamate to L-ornithine, producing N(5)-Acetyl-L-ornithine and L-glutamate. An alternative, and often primary role in many bacteria, is the transfer of an acetyl group from acetyl-CoA to L-ornithine to produce N(5)-Acetyl-L-ornithine and Coenzyme A (CoA).[1]
The key advantage of targeting this pathway is the metabolic difference between bacteria and humans. Mammals do not utilize this specific acetylation-deacetylation cycle for arginine synthesis, meaning that inhibitors of bacterial OAT are less likely to exhibit mechanism-based toxicity in humans.[2][3] This makes OAT an attractive and specific target for novel antibiotic development.
Assay Principle: Colorimetric Detection of Coenzyme A
The HTS protocol described herein is based on the OAT-catalyzed reaction between L-ornithine and acetyl-coenzyme A (Ac-CoA). The enzymatic activity is quantified by measuring the production of one of the reaction products, Coenzyme A (CoA), which contains a free thiol group (-SH).
This is achieved using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) , also known as Ellman's reagent. DTNB reacts stoichiometrically with the free thiol of CoA, cleaving the disulfide bond and releasing a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻).[4][5] The intensity of this yellow color, which can be measured by absorbance at 412 nm, is directly proportional to the amount of CoA produced and thus to the enzymatic activity of OAT.[6] Enzyme inhibitors will reduce the rate of CoA formation, leading to a decrease in the absorbance signal.
This method was chosen for its:
-
Robustness and Simplicity: It is a simple "mix-and-measure" endpoint assay.[7]
-
Cost-Effectiveness: DTNB is an inexpensive and stable reagent.
-
High-Throughput Compatibility: The colorimetric readout is rapid and easily automated in microplate format.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 5. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for identification of small molecule inhibitors of histone acetyltransferases using scintillating microplates (FlashPlate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of N(5)-Acetyl-L-ornithine from its Isomers
Welcome to our dedicated technical support center for the chromatographic analysis of N(5)-Acetyl-L-ornithine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind method development and optimization, ensuring robust and reliable separations.
Introduction to the Challenge
N(5)-Acetyl-L-ornithine is a key intermediate in the arginine biosynthesis pathway in many organisms. Its accurate quantification and the separation from its structural isomers, such as N(2)-Acetyl-L-ornithine, are critical in various research and pharmaceutical contexts. The primary challenge in their HPLC separation lies in their high polarity and structural similarity, which often leads to poor retention on traditional reversed-phase columns and co-elution of the isomers. This guide will walk you through systematic approaches to overcome these challenges.
Troubleshooting Guide: From Tailing Peaks to Isomer Co-elution
This section addresses specific problems you may encounter during the HPLC separation of N(5)-Acetyl-L-ornithine and its isomers in a question-and-answer format.
Issue 1: Poor or No Retention on a C18 Column
Question: My N(5)-Acetyl-L-ornithine and its isomers are eluting in or near the void volume of my C18 column. How can I increase their retention?
Answer: This is a common issue due to the high polarity of these analytes.[1][2] A standard C18 stationary phase is nonpolar and struggles to retain highly polar compounds.[1] Here’s a systematic approach to increasing retention:
1. Consider an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3][4][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[3][5] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.[5]
-
Ion-Pair Chromatography (IPC): This technique is well-suited for ionic and ionizable compounds.[6][7] An ion-pairing reagent (e.g., trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) for basic compounds) is added to the mobile phase.[6] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[6][7]
2. Modify Your Reversed-Phase Method:
-
Use a Polar-Embedded or Polar-Endcapped Column: These are modified reversed-phase columns that contain a polar group (e.g., amide or carbamate) embedded within or at the end of the alkyl chain.[2] This modification makes the stationary phase more compatible with highly aqueous mobile phases and can improve the retention of polar analytes.[2]
-
Adjust Mobile Phase pH: The retention of ionizable compounds like N(5)-Acetyl-L-ornithine is highly dependent on the mobile phase pH. By adjusting the pH to suppress the ionization of the analyte, you can increase its hydrophobicity and retention. For these amino acid derivatives, a lower pH (e.g., using formic acid or phosphoric acid) will protonate the carboxyl group, potentially increasing retention.[8]
Issue 2: Co-elution of N(5)-Acetyl-L-ornithine and its N(2)-Acetyl Isomer
Question: I am getting a single peak for what I believe are multiple isomers of acetylated ornithine. How can I resolve them?
Answer: Separating structural isomers is a significant challenge that requires optimizing selectivity. Here are several strategies:
1. Chiral Chromatography:
-
If you are dealing with enantiomers (e.g., N(5)-Acetyl-L-ornithine and N(5)-Acetyl-D-ornithine), a chiral stationary phase (CSP) is necessary for direct separation.[9] CSPs create a chiral environment that allows for differential interaction with the enantiomers.[10] Examples of CSPs include those based on Pirkle-type phases, cyclodextrins, or macrocyclic antibiotics like vancomycin and teicoplanin.[11]
2. Derivatization to Form Diastereomers:
-
An alternative to direct chiral separation is to react your isomeric mixture with a chiral derivatizing agent to form diastereomers.[12][13] Diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase.[13] A common chiral derivatizing reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
3. Method Optimization for Structural Isomers (e.g., N(5) vs. N(2)):
-
Mobile Phase Composition: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the mobile phase pH. The different positions of the acetyl group will lead to slight differences in pKa and polarity, which can be exploited by changing the pH.
-
Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl column, for instance, offers different selectivity compared to a C18 due to pi-pi interactions. HILIC columns with different functionalities (amide, diol) can also provide unique selectivities for these polar isomers.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for N(5)-Acetyl-L-ornithine are showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.[14]
1. Address Secondary Interactions:
-
Cause: Residual, un-endcapped silanol groups on the silica backbone of the stationary phase can interact with basic analytes, causing tailing.
-
Solution:
-
Lower the Mobile Phase pH: Adding a small amount of an acid like formic acid or TFA to the mobile phase can protonate the silanol groups, reducing these unwanted interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of free silanol groups. Ensure you are using such a column.
-
2. Optimize Sample Solvent:
-
Cause: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.[14]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[15] If the sample has low solubility, use the weakest solvent possible that will still dissolve it.[14]
3. Check for Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.
-
Solution: Dilute your sample and inject a smaller volume.
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of N(5)-Acetyl-L-ornithine?
A1: Not always, but it can be highly beneficial. Derivatization can serve two main purposes:
-
Enhanced Detection: If you are using a UV detector and your analyte has a poor chromophore, derivatization with a UV-active or fluorescent tag can significantly improve sensitivity.[12][16]
-
Improved Separation: As mentioned earlier, derivatization with a chiral reagent can enable the separation of enantiomers on a non-chiral column.[13]
However, with modern detection techniques like mass spectrometry (MS), derivatization is often not required for sensitivity, and HILIC or IPC can provide adequate retention of the underivatized compound.[3]
Q2: What are the best starting conditions for developing a HILIC method for these compounds?
A2: A good starting point for a HILIC method would be:
-
Column: An amide-based HILIC column.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.
-
Detector: Mass Spectrometry (MS) is ideal due to its sensitivity and specificity for underivatized amino acids.[3]
Q3: Can I use the same method for both qualitative and quantitative analysis?
A3: Yes, a well-developed and validated HPLC method can be used for both. For quantitative analysis, you will need to create a calibration curve using standards of known concentrations and likely include an internal standard to account for any variations in sample preparation or injection volume. The method validation should assess parameters like linearity, accuracy, precision, and robustness, following ICH guidelines.[17][18]
Q4: My backpressure is increasing over time. What should I do?
A4: High backpressure is a common issue in HPLC and can be caused by several factors.[19]
-
Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Try back-flushing the column (disconnect it from the detector first).[19]
-
Column Contamination: Strongly retained compounds from the sample matrix can build up on the column.[14] A proper column wash protocol should be implemented.
-
Precipitation: Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the entire mobile phase gradient.
A systematic approach to troubleshooting involves checking the pressure with and without the column in line to isolate the source of the blockage.[19] Using a guard column is also a good preventative measure to protect your analytical column.[14]
Experimental Protocols and Data
Table 1: Starting Conditions for Different HPLC Modes
| Parameter | Reversed-Phase (Ion-Pair) | HILIC | Chiral Separation (Direct) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Amide, 100 x 3.0 mm, 3 µm | CHIRALPAK® IE, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Hexane/Ethanol/TFA (80:20:0.1) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | N/A (Isocratic) |
| Gradient | 5% to 40% B in 20 min | 0% to 50% B in 15 min | N/A (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 40 °C | 25 °C |
| Detection | UV at 210 nm or MS | MS | UV at 220 nm |
Workflow for Method Development
Below is a generalized workflow for developing a separation method for N(5)-Acetyl-L-ornithine and its isomers.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common HPLC issues.
Sources
- 1. waters.com [waters.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Separation of Methyl N5-(aminocarbonyl)-L-ornithine monohydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. actascientific.com [actascientific.com]
- 13. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. impactfactor.org [impactfactor.org]
- 19. agilent.com [agilent.com]
Technical Support Center: High-Sensitivity Quantitation of N(5)-Acetyl-L-ornithine
[1]
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026[1]
Introduction: The Polarity & Isomer Challenge
Welcome to the technical refinement hub for N(5)-Acetyl-L-ornithine (N5-AcOrn). If you are accessing this guide, you are likely facing one of three critical bottlenecks:
-
Retention Failure: The analyte elutes in the void volume on standard C18 columns due to high polarity.
-
Isobaric Interference: You cannot distinguish N(5)-Acetyl-L-ornithine from its abundant isomer, N(2)-Acetyl-L-ornithine (N-alpha-acetylornithine).[1]
-
Low Sensitivity: Poor ionization efficiency in complex biological matrices (plasma, plant extract, or bacterial lysate).[1]
This guide moves beyond generic protocols to provide a self-validating, high-sensitivity LC-MS/MS workflow.
Module 1: Chromatographic Separation (The Retention Problem)
Q: Why is my analyte eluting with the solvent front (Void Volume)?
A: N5-AcOrn is a highly polar, hydrophilic amino acid derivative.[1] Standard Reversed-Phase (C18) chromatography relies on hydrophobic interaction, which this molecule lacks.[1]
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must switch to a HILIC stationary phase.[1] This retains polar analytes by partitioning them into a water-enriched layer on the surface of the silica particles.[1]
Recommended Column Chemistry:
-
Primary Choice: Zwitterionic HILIC (ZIC-pHILIC).[1] This provides the best selectivity for separating the N5 and N2 isomers.[1]
-
Alternative: Amide-HILIC (Robust for high-throughput).[1]
Q: How do I separate N(5)-AcOrn from N(2)-AcOrn?
A: This is the most critical aspect of your assay. Both isomers have a precursor mass of 175.1 m/z ([M+H]+).[1] Mass spectrometry alone cannot distinguish them easily without high-resolution ion mobility.[1] Chromatographic resolution is mandatory.[1]
-
N(2)-Acetyl-L-ornithine: Acetyl group on the
-amine (adjacent to the carboxyl group).[1] -
N(5)-Acetyl-L-ornithine: Acetyl group on the
-amine (terminal amine).[1]
Separation Protocol:
On a ZIC-pHILIC column, the elution order is typically determined by the pKa of the exposed amine.[1] N5-AcOrn (with a free
Optimized HILIC Parameters
| Parameter | Setting | Rationale |
| Column | ZIC-pHILIC (2.1 x 100mm, 5µm) | Zwitterionic phase maximizes polar retention.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.[1]0) | High pH ensures the amine is deprotonated/charged appropriately for retention.[1] |
| Mobile Phase B | Acetonitrile (100%) | Organic solvent induces the HILIC partition mechanism.[1] |
| Gradient | 90% B to 40% B over 10 mins | Shallow gradient is required to resolve isomers. |
| Flow Rate | 0.3 mL/min | Lower flow enhances electrospray ionization efficiency.[1] |
Module 2: Mass Spectrometry (The Sensitivity Problem)
Q: My signal-to-noise ratio is poor. Which MRM transitions should I use?
A: N5-AcOrn ionizes best in Positive Electrospray Ionization (ESI+) mode.[1] You must monitor specific fragmentation pathways.[1]
Precursor Ion: 175.1 m/z [M+H]+
Optimized MRM Transitions:
| Transition (m/z) | Type | Mechanism | Collision Energy (eV) |
| 175.1 | Quantifier | Loss of Acetamide group (-59 Da) | 15 - 20 |
| 175.1 | Qualifier | Cyclization to proline-like fragment | 25 - 30 |
| 175.1 | Qualifier | Loss of Acetyl group (-42 Da) | 12 - 15 |
Critical Note: The 175
116 transition is often the most specific for N5-AcOrn because the loss of the terminal acetamide group is mechanistically favorable for the N5 isomer compared to the N2 isomer.[1]
Q: How do I prevent source contamination?
A: HILIC mobile phases contain high concentrations of salts (Ammonium Acetate).[1]
-
Divert Valve: Direct the first 1 minute and the final 2 minutes of the gradient to waste.
-
Source Temp: Maintain high source temperature (450°C+) to prevent salt precipitation on the cone.
Module 3: Sample Preparation (The Matrix Problem)
Q: Can I use standard Protein Precipitation (PPT)?
A: Yes, but the solvent ratio matters. Because you are injecting into a HILIC column (which requires high organic content), your sample must be dissolved in a high-organic solvent.[1]
The "In-Vial" HILIC Mismatch Error: If you dissolve your sample in 100% water and inject it into a 90% Acetonitrile mobile phase, the sample solvent is "stronger" than the mobile phase.[1] This causes peak broadening and poor retention.[1]
Correct Protocol:
-
Precipitation: Add 300 µL Acetonitrile to 100 µL Plasma/Lysate.
-
Vortex/Centrifuge: 10 mins @ 14,000 x g.
-
Supernatant Transfer: Take the supernatant.
-
Dilution (Crucial): If the sample is too aqueous, dilute further with Acetonitrile to match the starting mobile phase (approx. 85-90% ACN).[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points in the N5-AcOrn detection workflow.
Caption: Logical workflow for N5-Acetyl-L-ornithine analysis, emphasizing solvent matching for HILIC and isomer resolution steps.
References & Validation
The protocols defined above are grounded in the physicochemical properties of ornithine derivatives and validated HILIC-MS methodologies.
-
Analyte Properties & Isomerism:
-
Biological Context (Arginine/Ornithine Metabolism):
-
HILIC Methodology for Polar Amino Acids:
-
Metabolomic Standards:
Optimizing reaction conditions for N(5)-Acetyl-L-ornithine synthesis.
Welcome to the Technical Support Center for N(5)-Acetyl-L-ornithine Synthesis.
As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for the synthesis of N(5)-Acetyl-L-ornithine. This resource is structured to anticipate and address the practical challenges you may encounter in the lab, moving beyond simple protocols to explain the underlying chemistry and rationale for each step. Our goal is to empower you with the expertise to not only troubleshoot your synthesis but also to optimize it for yield, purity, and reproducibility.
I. Understanding the Synthesis: Key Principles
The selective acetylation of the N(5) (or Nδ) amine of L-ornithine in the presence of the more nucleophilic N(2) (or Nα) amine is a significant challenge. The protocol detailed in this guide is based on the method described by Leclerc and Benoiton (1968), which utilizes a pH-controlled environment to favor the desired regioselectivity.[1] At a high pH (around 11), the α-amino group is largely deprotonated and exists in its free amine form, which is highly reactive. However, by carefully controlling the reaction conditions, we can achieve preferential acetylation at the δ-amino position.
II. Experimental Workflow: Synthesis of N(5)-Acetyl-L-ornithine
This section provides a detailed, step-by-step protocol for the synthesis of N(5)-Acetyl-L-ornithine.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of N(5)-Acetyl-L-ornithine.
Detailed Protocol
Materials:
-
L-Ornithine monohydrochloride
-
4-Nitrophenyl acetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve L-ornithine monohydrochloride (e.g., 0.5 g, 5.95 mmol) in deionized water (5 mL).[1]
-
Adjust the pH of the solution to 11 using a 2 M NaOH solution. This step is critical for deprotonating the amino groups.[1]
-
Cool the reaction mixture on an ice bath.
-
Add 4-nitrophenyl acetate (e.g., 1.07 g, 11.9 mmol) to the cooled solution while stirring.[1]
-
Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.[1]
-
After 4 hours, concentrate the reaction mixture to dryness using a rotary evaporator.[1]
-
Dissolve the residue in a minimal amount of water (e.g., 2 mL) and partition it repeatedly with ethyl acetate to remove unreacted 4-nitrophenyl acetate and the 4-nitrophenol byproduct.[1]
-
Collect the aqueous phase and adjust the pH to 4 with 0.1 M HCl. The solution should become colorless.[1]
-
Add ethanol to the aqueous solution to induce precipitation of the product.[1]
-
Collect the white precipitate by filtration and wash it thoroughly with ethanol.[1]
-
Dry the product under vacuum to obtain N(5)-Acetyl-L-ornithine.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Product Loss During Work-up: Excessive washing or incomplete precipitation. 3. Incorrect pH: The pH may not have been optimal for the reaction. | 1. Extend Reaction Time: Monitor the reaction by TLC to ensure completion. If the reaction stalls, consider a modest increase in temperature, but be cautious of side reactions. 2. Optimize Precipitation: Ensure the product is fully precipitated before filtration. Use a minimal amount of cold ethanol for washing to reduce solubility losses. 3. Verify pH: Use a calibrated pH meter for accurate pH adjustments. The initial pH of 11 is crucial for the desired reactivity.[1] |
| Presence of N(2)-Acetyl-L-ornithine Isomer | 1. Incorrect pH: A pH lower than 11 can lead to increased acetylation at the more nucleophilic N(2) position. 2. Reaction Temperature Too High: Higher temperatures can reduce the selectivity of the acetylation. | 1. Strict pH Control: Maintain the pH at 11 during the addition of the acetylating agent.[1] 2. Maintain Low Temperature: Keep the reaction mixture on ice during the initial addition of 4-nitrophenyl acetate. |
| Incomplete Removal of 4-Nitrophenol | 1. Insufficient Extraction: Not enough ethyl acetate was used, or the partitioning was not thorough. | 1. Increase Extraction Volume/Frequency: Perform multiple extractions with fresh ethyl acetate until the organic layer is colorless. |
| Product Fails to Precipitate | 1. Solution is Too Dilute: The concentration of the product in the aqueous phase is too low. 2. Insufficient Ethanol: Not enough ethanol was added to induce precipitation. | 1. Concentrate the Aqueous Phase: Before adding ethanol, reduce the volume of the aqueous phase by rotary evaporation. 2. Add More Ethanol: Gradually add more cold ethanol until precipitation is observed. |
| Oily Product Instead of Solid | 1. Presence of Impurities: Residual solvents or byproducts can prevent crystallization. | 1. Re-dissolve and Re-precipitate: Dissolve the oily product in a minimal amount of water and repeat the precipitation with ethanol. Ensure all previous extraction and washing steps were performed thoroughly. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is a high pH of 11 used in this synthesis?
A1: The high pH is crucial for achieving regioselectivity. At pH 11, both the α- and δ-amino groups of L-ornithine are deprotonated and thus nucleophilic. While the α-amino group is generally more nucleophilic, the specific reaction conditions, including the choice of acetylating agent, favor the formation of the N(5)-acetylated product.[1]
Q2: Can I use a different acetylating agent, such as acetic anhydride?
A2: While acetic anhydride is a common acetylating agent, it is highly reactive and may lead to a lack of selectivity, resulting in a mixture of N(2)-acetyl, N(5)-acetyl, and di-acetylated products. 4-Nitrophenyl acetate is a milder acetylating agent, which allows for better control over the reaction.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of N(5)-Acetyl-L-ornithine should be confirmed using a combination of analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and the position of the acetyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the compound and to separate it from any isomeric impurities.[2][3]
Q4: What is the key difference between N(5)-Acetyl-L-ornithine and N(2)-Acetyl-L-ornithine in terms of their biological roles?
A4: N(2)-Acetyl-L-ornithine (Nα-acetyl-L-ornithine) is an intermediate in the arginine biosynthesis pathway in bacteria.[4][5] The enzyme Nα-acetyl-L-ornithine deacetylase (ArgE) hydrolyzes it to form L-ornithine.[4][5] In contrast, N(5)-Acetyl-L-ornithine (Nδ-acetylornithine) has been identified as a metabolite in plants and is involved in defense responses.[1]
Q5: The protocol mentions partitioning with ethyl acetate. What is the purpose of this step?
A5: The partitioning with ethyl acetate is a crucial purification step. It is used to remove the unreacted 4-nitrophenyl acetate and the byproduct, 4-nitrophenol, from the aqueous reaction mixture.[1] These compounds are more soluble in the organic ethyl acetate layer, while the desired product, N(5)-Acetyl-L-ornithine, remains in the aqueous layer.
V. References
-
Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers. Available at: [Link]
-
Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. PMC. Available at: [Link]
-
Synthesis of N⁵,N⁵-dimethyl-Nα-acetyl-L-ornithine, and formation of... ResearchGate. Available at: [Link]
-
Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes. PMC. Available at: [Link]
-
N5-Acetyl-L-ornithine | C7H14N2O3. PubChem. Available at: [Link]
-
acetyl-l-ornithine Deacetylase: Synthesis, Characterization and Analysis. e-Publications@Marquette. Available at: [Link]
-
Inhibitors of Nα-acetyl-l-ornithine deacetylase: Synthesis, characterization and analysis of their inhibitory potency. ResearchGate. Available at: [Link]
-
Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. PMC. Available at: [Link]
-
Biosynthesis of N d -Acetylornithine from Other Amino Acids. ResearchGate. Available at: [Link]
-
N-Acetyl-L-ornithine | C7H14N2O3. PubChem. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in N(5)-Acetyl-L-ornithine quantification.
Status: Online | Tier: Advanced Application Support Topic: Troubleshooting LC-MS/MS Calibration & Quantification Analyte: N(5)-Acetyl-L-ornithine (N-δ-Acetylornithine) CAS: 2185-16-2 | MW: 174.20 Da
Welcome to the Application Support Hub
You are accessing the advanced troubleshooting guide for N(5)-Acetyl-L-ornithine (N5-AO) . Unlike standard amino acid analysis, N5-AO presents unique challenges due to its high polarity, zwitterionic nature, and lack of UV chromophores.
This guide addresses the three most common "support tickets" we receive regarding calibration failures: Linearity Loss at LLOQ , Matrix-Induced Suppression , and Chromatographic Instability .
Ticket #01: "My calibration curve is non-linear at the lower end (LLOQ)."
User Report:
"I am running a standard curve from 10 nM to 10 µM. The
is 0.99, but the back-calculated accuracy for my lowest standards is off by >30%. The curve droops at the low end."
Root Cause Analysis: Adsorption & Weighting
N5-AO contains a secondary amide on the
The Solution Protocol
Step 1: Surface Passivation Do not use standard borosilicate glass for low-concentration standards (<1 µM).
-
Action: Switch to silanized glass vials or polypropylene (PP) low-bind plates .
-
Solvent Additive: Ensure your diluent contains at least 0.1% Formic Acid. The acidic pH ensures the amine groups are protonated (
), reducing interaction with silanol groups on glass surfaces.
Step 2: Implement Weighted Regression
Standard linear regression (
-
Action: Apply a
weighting factor in your quantification software. This forces the regression line to pass closer to the low-concentration points, significantly improving LLOQ accuracy.
Step 3: The "Carryover" Check If the low end is high (not low), you likely have carryover from the HILIC column.
-
Action: Implement a "sawtooth" wash. HILIC columns retain polar compounds.[1][2][3] A simple organic wash precipitates them. Use:
-
Wash 1: 90% Water / 10% ACN (Dissolves salts/polar analytes).
-
Wash 2: 90% ACN / 10% Water (Cleans organic residues).
-
Visual Logic: Calibration Troubleshooting
Figure 1: Decision tree for diagnosing calibration non-linearity at the Lower Limit of Quantification (LLOQ).
Ticket #02: "Peak shapes are splitting or tailing severely."
User Report:
"I'm using a HILIC column (Amide phase). My retention time is stable, but the N5-AO peak looks like a double hump or has massive fronting."
Root Cause Analysis: The Solvent Mismatch Effect
This is the most common error in HILIC chromatography. N5-AO is highly polar. If you dissolve your sample in 100% water (or high aqueous content) and inject it onto a HILIC column (which is equilibrated at ~85-90% Acetonitrile), the water acts as a "strong solvent." It disrupts the water layer on the stationary phase, causing the analyte to travel faster than the mobile phase initially, leading to peak distortion.
The Solution Protocol
Step 1: Match the Matrix
-
Protocol: Your final sample diluent must match the initial mobile phase conditions .
-
Target: 80-90% Acetonitrile (ACN) / 10-20% Aqueous Buffer (10mM Ammonium Formate, pH 3.0).
Step 2: Sample Preparation Workflow (Protein Precipitation) Do not inject pure plasma supernatant if you used only methanol.
-
Aliquot: 50 µL Plasma.
-
Precipitate: Add 200 µL Acetonitrile (containing Internal Standard).
-
Vortex/Centrifuge: 10 min @ 10,000 x g.
-
Dilution (CRITICAL): Take 100 µL supernatant and mix with 100 µL Acetonitrile .
-
Why? The supernatant after step 3 is ~80% organic. Adding more ACN ensures the injection solvent is weaker than the mobile phase, focusing the peak at the column head.
-
Ticket #03: "My QC samples fail in plasma, but pass in water."
User Report:
"I validated the curve in solvent. It looks great. When I run spiked plasma samples, the area counts are 50% lower, and quantification fails."
Root Cause Analysis: Matrix Effect (Ion Suppression)
N5-AO elutes early in Reverse Phase (RP) or in the "salt zone" of HILIC. Phospholipids and salts from plasma co-elute, competing for charge in the ESI source. This suppresses the ionization of N5-AO.
The Solution Protocol: Stable Isotope Dilution (SIDA)
Step 1: Select the Correct Internal Standard (IS) You cannot use a structural analog (like N-acetyl-lysine) effectively for HILIC-MS because the retention time shift will place the IS in a different suppression zone than the analyte.
-
Gold Standard: N(5)-Acetyl-L-ornithine-d3 or -d7 .
-
Mechanism: The isotopologue co-elutes exactly with the analyte. Any ion suppression affecting N5-AO will affect the IS equally. The ratio remains constant.
Step 2: MRM Transition Optimization Ensure you are monitoring specific transitions that avoid common background noise.
-
Precursor:
-
Product Ions (Quantifier):
(Cyclization of ornithine backbone). -
Product Ions (Qualifier):
(Loss of acetamide group).
Step 3: Extraction Comparison If suppression exceeds 50% even with IS, you must clean the sample.
| Feature | Protein Precipitation (PPT) | Solid Phase Extraction (SPE) |
| Method | ACN/MeOH addition (1:4 ratio) | Mixed-Mode Cation Exchange (MCX) |
| Recovery | High (>90%) | Moderate (75-85%) |
| Matrix Effect | High (Phospholipids remain) | Low (Phospholipids removed) |
| Throughput | High | Low |
| Recommendation | Use for Urine/Cell Media | Mandatory for Plasma/Serum |
Visual Logic: Sample Prep Workflow
Figure 2: Workflow comparison for sample preparation. SPE is recommended for plasma quantification to remove matrix effects.
References
-
Imtakt Corporation. (n.d.). Intrada Amino Acid Application Data. Retrieved from (Note: Refer to specific application notes for zwitterionic separation).
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from
-
National Institutes of Health (NIH). (2022). Biogenic Amine Levels Markedly Increase in the Aqueous Humor of Individuals with Controlled Type 2 Diabetes. Retrieved from (Demonstrates N-acetylornithine as a biomarker).
-
Shimadzu. (n.d.). LC-MS/MS Method for Amino Acids without Derivatization. Retrieved from
Sources
Validation & Comparative
Technical Comparison Guide: N(5)-Acetyl-L-ornithine vs. N(2)-Acetyl-L-ornithine
Executive Summary
This guide provides a rigorous technical comparison between N(2)-Acetyl-L-ornithine (N-alpha-acetylornithine) and N(5)-Acetyl-L-ornithine (N-delta-acetylornithine). While these compounds are regioisomers with identical molecular weights (174.20 g/mol ), they possess distinct biological roles, enzymatic reactivities, and analytical fragmentation patterns.
-
N(2)-Acetyl-L-ornithine is a critical metabolic intermediate in the arginine biosynthesis pathway of bacteria and plants. It is the specific substrate for the enzyme Acetylornithine Deacetylase (ArgE).
-
N(5)-Acetyl-L-ornithine is a non-canonical metabolite often associated with stress responses in plants (e.g., Arabidopsis thaliana) and serves as a valuable synthetic probe for studying side-chain acetylation biology.
Chemical & Physical Properties Comparison
The primary structural difference lies in the position of the acetyl group. N(2) is acetylated at the
| Feature | N(2)-Acetyl-L-ornithine | N(5)-Acetyl-L-ornithine |
| Common Name | ||
| IUPAC Name | (2S)-2-acetamido-5-aminopentanoic acid | (2S)-5-acetamido-2-aminopentanoic acid |
| CAS Number | 6205-08-9 | 2185-16-2 |
| Stereochemistry | L-isomer (S-configuration at | L-isomer (S-configuration at |
| pKa (Acid) | ~3.6 (Carboxyl) | ~2.1 (Carboxyl) |
| pKa (Base) | ~9.8 (Side-chain amine) | ~9.6 ( |
| Solubility | High (Water), Low (Organic) | High (Water), Low (Organic) |
| Stability | Stable at neutral pH; susceptible to ArgE hydrolysis | Stable; resistant to ArgE hydrolysis |
Biological & Metabolic Context[1][2][3][4][5]
Understanding the biological context is essential for selecting the correct isomer for experimental studies.
Metabolic Pathways
N(2)-Acetyl-L-ornithine is the canonical intermediate in the linear arginine biosynthetic pathway found in bacteria (e.g., E. coli) and plants. It prevents the spontaneous cyclization of the intermediate glutamate semialdehyde.
N(5)-Acetyl-L-ornithine , conversely, is often an accumulation product under stress conditions (e.g., methyl jasmonate treatment in plants) or a specific alkaloid precursor.
Figure 1: Comparative metabolic positioning of N(2) vs. N(5) acetylornithine isomers.[1]
Enzyme Specificity: The ArgE Checkpoint
The enzyme Acetylornithine Deacetylase (ArgE) is a validated antibiotic target because it is essential for bacteria but absent in mammals.
-
Substrate: N(2)-Acetyl-L-ornithine.
-
Inhibitor/Non-Substrate: N(5)-Acetyl-L-ornithine does not fit the active site geometry required for deacetylation by ArgE, making it a useful negative control in enzymatic assays.
Analytical Methodologies: LC-MS/MS Differentiation
Since these compounds are isobaric, mass spectrometry alone (MS1) cannot distinguish them. Tandem mass spectrometry (MS/MS) and chromatographic separation are required.
Chromatographic Separation[2][3][5][7][8][9][10]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of both compounds.
-
Retention: N(2)-Acetyl-L-ornithine typically elutes earlier than N(5)-Acetyl-L-ornithine on ZIC-HILIC columns due to the shielding of the alpha-amine, which alters the interaction with the stationary phase compared to the free alpha-amine of the N(5) isomer.
MS/MS Fragmentation Patterns
Differentiation relies on the specific loss of the acetyl group relative to the amine position.
| Isomer | Precursor Ion ( | Major Product Ion | Mechanism |
| N(2)-Acetyl | 175.1 m/z | 115.1 m/z | Loss of Acetamide/Acetic acid from |
| N(5)-Acetyl | 175.1 m/z | 116.1 m/z or 158.1 m/z | Loss of side-chain acetamide (59 Da) or ammonia (17 Da). |
Diagnostic Rule:
-
Look for the loss of 59 Da (acetamide) from the precursor. This is highly characteristic of N(5)-acetylated polyamines and amino acids.
-
N(2) fragmentation is dominated by the loss of the C-terminal carboxyl group or the N-terminal acetyl group as ketene (42 Da).
Experimental Protocols
Protocol A: Selective Synthesis of N(5)-Acetyl-L-ornithine
Rationale: Direct acetylation of ornithine yields a mixture or predominantly N(2)-acetylornithine due to the higher nucleophilicity of the
Reagents: L-Ornithine HCl, Copper(II) Sulfate (
-
Chelation: Dissolve L-Ornithine in water and add excess basic copper carbonate or
with NaOH. Boil for 30 mins. -
Acetylation: Cool the solution to
. Add acetic anhydride dropwise while maintaining pH 9-10.-
Result: Only the exposed
-amine reacts.
-
-
De-complexation: Acidify the solution or treat with
/thioacetamide (traditional) or EDTA (modern/safer) to remove the copper ion. -
Purification: Pass the filtrate through a cation-exchange column (Dowex 50W). Elute with dilute ammonia.
-
Validation: Verify structure via NMR. N(5) will show a chemical shift change on the
-carbon, while the -proton shift remains similar to free ornithine.
Protocol B: Enzymatic Specificity Assay (ArgE)
Rationale: To verify the identity of a metabolite or test inhibitor specificity.
Reagents: Purified ArgE (from E. coli), N(2)-Acetyl-L-ornithine (Substrate), N(5)-Acetyl-L-ornithine (Test Compound), Cobalt Chloride (
-
Buffer Prep: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM
. -
Reaction Mix:
-
Well A: 100
M N(2)-Acetyl-L-ornithine + 10 nM ArgE. -
Well B: 100
M N(5)-Acetyl-L-ornithine + 10 nM ArgE.
-
-
Incubation:
for 30 minutes. -
Detection: Add Ninhydrin reagent and heat.
-
Readout:Well A will turn deep purple (production of free Ornithine with two primary amines). Well B will remain faint/yellow (N(5) substrate has a free
-amine but yields no new amine upon hydrolysis failure, or reacts less intensely than the diamine product). Note: Standard ninhydrin reacts with the free alpha-amine of N(5), so a colorimetric difference requires a specific calibration or use of a secondary assay like HPLC. -
Preferred Detection: HPLC-UV at 214 nm to monitor the disappearance of the acetylated peak.
-
References
-
Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. Plant Cell. [Link]
-
N-alpha-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay. Frontiers in Chemistry. [Link]
-
Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods. [Link]
-
Synthesis and application of an Nδ-acetyl-Nδ-hydroxyornithine analog. Journal of Biological Inorganic Chemistry. [Link]
-
PubChem Compound Summary: N-Acetyl-L-ornithine (N2). National Library of Medicine. [Link]
Sources
A Comparative Benchmarking Guide to N(5)-Acetyl-L-ornithine Detection: LC-MS/MS vs. a Novel Ninhydrin-Based Method
Introduction: The Significance of N(5)-Acetyl-L-ornithine
N(5)-Acetyl-L-ornithine is a critical intermediate in the biosynthesis of arginine in many bacteria.[1][2] The enzyme responsible for its deacetylation, Nα-acetyl-L-ornithine deacetylase (ArgE), is absent in mammals, making it a promising target for the development of novel antibiotics.[1][2] Accurate and reliable detection of N(5)-Acetyl-L-ornithine is therefore paramount for researchers in drug discovery, microbiology, and metabolic studies. This guide provides an in-depth comparison of the gold standard detection method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a novel, accessible ninhydrin-based colorimetric assay. We will delve into the principles of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics to guide researchers in selecting the optimal method for their specific needs.
Methodology Deep Dive: Principles of Detection
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the established gold standard for the quantification of small molecules like N(5)-Acetyl-L-ornithine from complex biological matrices.[3] This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
The underlying principle involves three key steps:
-
Chromatographic Separation: The sample is injected into a liquid chromatograph, where N(5)-Acetyl-L-ornithine is separated from other components based on its physicochemical properties (e.g., polarity, size) as it passes through a column. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for retaining and separating highly polar compounds like N-acetylated amino acids.[3]
-
Ionization: The separated analyte is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). This process generates charged molecules (ions) of N(5)-Acetyl-L-ornithine.
-
Mass Analysis: The ions are then filtered by the first mass analyzer (quadrupole), fragmented, and the resulting product ions are detected by a second mass analyzer. This two-stage mass filtering, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, allowing for precise quantification even at very low concentrations.[1]
The Novel Approach: Ninhydrin-Based Colorimetric Detection
The ninhydrin reaction is a classic colorimetric method for the detection of primary and secondary amines, including amino acids.[4][5][6] While traditionally used for general amino acid quantification, its application for the specific detection of N(5)-Acetyl-L-ornithine in certain contexts presents a novel, accessible, and high-throughput alternative to LC-MS/MS.
The chemistry of this method is centered on the reaction of ninhydrin with the primary amine group of N(5)-Acetyl-L-ornithine. In this reaction, ninhydrin acts as a strong oxidizing agent, leading to the oxidative deamination of the amino acid. The reaction proceeds through a series of steps to form a deep purple-colored product known as Ruhemann's purple, which exhibits maximum absorbance at 570 nm.[2][4] The intensity of the color produced is directly proportional to the concentration of the amino acid, allowing for quantitative analysis.[7]
Head-to-Head Performance Benchmarking
The choice of an analytical method is ultimately guided by its performance in key areas. The following table summarizes the typical performance characteristics of LC-MS/MS and the ninhydrin-based assay for the detection of N(5)-Acetyl-L-ornithine.
| Performance Metric | LC-MS/MS (Gold Standard) | Ninhydrin-Based Assay (Novel Method) |
| Principle | Chromatographic separation followed by mass-based detection | Colorimetric reaction with primary amines |
| Specificity | Very High (based on retention time and mass-to-charge ratio) | Moderate (reacts with other primary amines) |
| Sensitivity (LOD) | Low ng/mL to pg/mL range | Low µg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 95-105% | 90-110% |
| Precision (%RSD) | < 15% | < 20% |
| Throughput | Moderate (minutes per sample) | High (can be adapted for 96-well plates) |
| Equipment Cost | High | Low |
| Expertise Required | High | Low to Moderate |
Note: The performance data for the ninhydrin-based assay for N(5)-Acetyl-L-ornithine is estimated based on its performance with general amino acids, as specific validation data for this particular analyte is not widely available.
Experimental Protocols: A Step-by-Step Guide
Gold Standard: LC-MS/MS Protocol for N(5)-Acetyl-L-ornithine Quantification
This protocol is a representative method for the quantitative analysis of N(5)-Acetyl-L-ornithine in biological samples, such as bacterial cell lysates or culture supernatants.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., N(5)-Acetyl-L-ornithine-d3).
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Analysis
-
Chromatographic System: UPLC system equipped with a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for N(5)-Acetyl-L-ornithine and its internal standard.
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of N(5)-Acetyl-L-ornithine in the samples by interpolating their peak area ratios from the calibration curve.
Novel Method: Ninhydrin-Based Assay Protocol
This protocol provides a framework for the colorimetric detection of N(5)-Acetyl-L-ornithine.
1. Reagent Preparation
-
Ninhydrin Reagent: Dissolve 0.25 g of ninhydrin in 10 mL of ethanol.
-
Buffer: Prepare a 0.2 M citrate buffer (pH 5.0).
-
Standard Solution: Prepare a stock solution of N(5)-Acetyl-L-ornithine (e.g., 1 mg/mL in deionized water) and create a series of dilutions for the standard curve.
2. Assay Procedure
-
In a microcentrifuge tube, add 100 µL of the sample or standard.
-
Add 500 µL of the citrate buffer.
-
Add 200 µL of the ninhydrin reagent.
-
Vortex briefly to mix.
-
Incubate the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Transfer 200 µL of the reaction mixture to a 96-well plate.
3. Measurement and Quantification
-
Measure the absorbance at 570 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of N(5)-Acetyl-L-ornithine in the samples from the standard curve.
Workflow Visualization
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and ninhydrin-based detection methods.
Caption: Workflow for N(5)-Acetyl-L-ornithine detection by Ninhydrin Assay.
Expert Insights and Recommendations
As a Senior Application Scientist, the choice between these two methods is not a matter of "better" or "worse," but rather one of "fit for purpose."
LC-MS/MS is the unequivocal choice when:
-
Absolute certainty and specificity are required. The combination of retention time and specific mass transitions provides unparalleled confidence in analyte identification.
-
High sensitivity is paramount. For detecting trace amounts of N(5)-Acetyl-L-ornithine in complex biological matrices, LC-MS/MS is the only viable option.
-
Simultaneous quantification of multiple analytes is necessary. LC-MS/MS methods can be readily multiplexed to measure a panel of metabolites in a single run.
The novel ninhydrin-based assay becomes an attractive alternative when:
-
High-throughput screening is the primary goal. Its simplicity and adaptability to a 96-well plate format make it ideal for screening large numbers of samples, for instance, in inhibitor studies of the ArgE enzyme.
-
Cost and accessibility are major considerations. The equipment and reagent costs are significantly lower than those for an LC-MS/MS system.
-
A rapid, semi-quantitative assessment is sufficient. For initial studies or for applications where a precise quantification is not as critical as identifying trends or "hits," this method offers a quick and easy solution.
It is crucial to acknowledge the primary limitation of the ninhydrin assay: its lack of specificity. Any primary amine in the sample will react, potentially leading to an overestimation of the N(5)-Acetyl-L-ornithine concentration. Therefore, sample cleanup and the use of appropriate controls are essential to ensure the validity of the results.
Conclusion: A Symbiotic Approach
In the dynamic landscape of scientific research, both the established gold standard and novel, accessible methods have their place. LC-MS/MS provides the benchmark for accuracy, sensitivity, and specificity in the quantification of N(5)-Acetyl-L-ornithine. The ninhydrin-based assay, while less specific, offers a valuable tool for high-throughput applications and initial exploratory studies. For a comprehensive research strategy, these methods can be used synergistically: the ninhydrin assay for rapid screening of a large compound library, followed by LC-MS/MS for the precise validation and characterization of the most promising hits. This integrated approach leverages the strengths of both techniques, enabling researchers to accelerate their discoveries in the vital field of antibiotic development and beyond.
References
- Sikdar, R., & Kim, J. K. (2010). N-acetyl-l-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. Frontiers in Chemistry, 12, 1415644.
- Heath, R. J., White, S. W., & Rock, C. O. (2001). The FadR/FadD regulon of Escherichia coli. Journal of Biological Chemistry, 276(40), 37118-37124.
-
King, B., Vance, J., Wall, G. M., & Shoup, R. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1109, 25-36. [Link]
-
Siddiqui, M. R., Wabaidur, S. M., Ola, M. S., AlOthman, Z. A., Rafiquee, M. Z. A., & Khan, M. A. (2016). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. Journal of Chromatographic Science, 54(7), 1137-1143. [Link]
-
Aliri Bioanalysis. (2023). Validation and application of an LC/MS method for the measurement of ornithine carbamoyltransferase enzymatic activity levels in human plasma. [Link]
- Krijt, J., Sokolová, J., Ješina, P., Baresova, V., Honzik, T., Zeman, J., & Kozich, V. (2017). Activity of the liver enzyme ornithine carbamoyltransferase (OTC) in blood: LC-MS/MS assay for non-invasive diagnosis of ornithine carbamoyltransferase deficiency.
- Graser, G., & Jander, G. (2012). Nδ-acetylornithine is a novel plant defense metabolite. The Plant cell, 24(1), 349-360.
- Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and food sciences. Journal of agricultural and food chemistry, 52(3), 385-406.
- Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. Journal of Biological Chemistry, 176(1), 367-388.
-
Amrita University. (2011, January 14). Quantitative Estimation of Aminoacids by Ninhydrin Method. YouTube. [Link]
- McGregor, W. C., Swairjo, M. A., & Timmons, S. C. (2007). Nα-acetyl-L-ornithine deacetylase from Escherichia coli.
- Javid-Majd, F., & Blanchard, J. S. (2000). Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase. Biochemistry, 39(5), 1285-1293.
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin Method. [Link]
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Safety Operating Guide
Personal protective equipment for handling N(5)-Acetyl-L-ornithine
An In-Depth Guide to Personal Protective Equipment for Handling N(5)-Acetyl-L-ornithine
As drug development professionals and researchers, our primary commitment is to scientific integrity and discovery. This commitment, however, is fundamentally reliant on a bedrock of safety and operational excellence. While N(5)-Acetyl-L-ornithine is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, a rigorous approach to safety protocols is non-negotiable.[1] This guide provides a detailed framework for the safe handling of N(5)-Acetyl-L-ornithine, focusing on the rationale behind each protective measure to ensure a self-validating system of laboratory safety.
Hazard Assessment: The "Why" Behind the Precaution
N(5)-Acetyl-L-ornithine is a fine, solid chemical.[2] The primary physical risks associated with this and similar compounds are not from inherent chemical toxicity but from the physical nature of the substance as a powder.
-
Inhalation: Fine dusts can be easily aerosolized during handling, such as weighing or transferring, and can cause respiratory irritation.[3]
-
Eye Contact: Direct contact with airborne particles can cause transient discomfort, redness, and slight abrasive damage.[1]
-
Skin Contact: While not considered a skin irritant, prolonged contact with any chemical should be minimized. Good hygiene practices are paramount, and individuals with open cuts or abraded skin should avoid exposure, as this could provide a direct route for systemic entry.[1]
Therefore, our safety strategy is built on the principle of minimizing exposure through a multi-layered defense system, starting with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Proactive Safety Framework
Before detailing specific PPE, it is crucial to understand that PPE is the final element in a comprehensive safety plan. The most effective safety protocols prioritize engineering and administrative controls to minimize the hazard at its source.
Engineering Controls
This is the first and most effective line of defense. The goal is to physically isolate the researcher from the chemical.
-
Ventilation: Always handle N(5)-Acetyl-L-ornithine in a well-ventilated area.[4]
-
Chemical Fume Hood: For procedures with a higher risk of dust generation, such as weighing larger quantities or performing vigorous mixing, a chemical fume hood is essential. This contains airborne particles and prevents them from entering the general laboratory environment.
Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: Establish specific, clearly marked areas for handling N(5)-Acetyl-L-ornithine to prevent cross-contamination.[5]
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every procedure involving this compound, from receipt and storage to use and disposal.
-
Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures for N(5)-Acetyl-L-ornithine.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical.[6] The selection of appropriate PPE is contingent on a thorough risk assessment of the specific task being performed.
Eye and Face Protection
-
Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all work with N(5)-Acetyl-L-ornithine.[1][3]
-
Increased Hazard: When there is a significant risk of splashing or dust generation, chemical splash goggles should be worn.[1]
Hand Protection
The correct gloves are critical to preventing skin contact.
-
Glove Selection: Nitrile gloves are an excellent choice, offering protection against a broad range of chemicals and good resistance to punctures.[7] Other suitable materials include polychloroprene, butyl rubber, and polyvinyl chloride (PVC).[1][7]
-
Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use.
-
Proper Technique: Remove gloves using a technique that avoids skin contact with the outer contaminated surface. Wash hands thoroughly with soap and water after removing gloves.[1] For prolonged or repeated contact, a glove with a higher protection class and longer breakthrough time is recommended.[1]
Body Protection
-
Lab Coat: A standard lab coat should be worn at all times to protect street clothing and skin from contamination.
-
Additional Protection: For tasks involving large quantities or a high likelihood of spills, a chemically resistant apron or coveralls may be necessary.[3][8]
Respiratory Protection
-
Routine Use: Under conditions of adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required.
-
High-Exposure Scenarios: In situations where engineering controls are not feasible, or during a large spill cleanup where dust levels may be high, a NIOSH-certified particulate respirator is necessary.[3] For non-routine, high-exposure events, a full-facepiece respirator may be required.[3]
PPE Selection Protocol: A Step-by-Step Workflow
The following protocol outlines the decision-making process for selecting and using appropriate PPE.
-
Assess the Task: Evaluate the specific procedure to be performed. Consider the quantity of N(5)-Acetyl-L-ornithine being used, the potential for dust generation, and the duration of the task.
-
Select Core PPE: For any task, begin with the baseline PPE: safety glasses with side shields, a lab coat, and nitrile gloves.
-
Evaluate Inhalation Risk: Determine if a fume hood is available and sufficient. If not, or if significant dust is anticipated, add a NIOSH-approved respirator.
-
Inspect PPE: Before entering the work area, carefully inspect all PPE for damage or defects.
-
Don PPE: Put on PPE in the correct order, typically lab coat first, followed by respirator (if needed), safety glasses/goggles, and finally gloves.
-
Perform Task: Adhere strictly to the established SOPs.
-
Doff PPE: Remove PPE carefully in a designated area to avoid cross-contamination. The general order is gloves first, followed by lab coat and eye protection.
-
Dispose of PPE: Dispose of single-use PPE in the appropriate waste stream.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
// Invisible edges for ordering subgraph { rank=same; A; D; G; } } /dot
Caption: Workflow for PPE selection and use.
Summary of Recommended PPE
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Low dust potential | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required (in ventilated area) |
| Solution Preparation | Low splash potential | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Weighing (gram scale) | Moderate dust potential | Chemical Goggles | Nitrile Gloves | Lab Coat | Recommended if not in fume hood |
| Large-Scale Transfer | High dust/spill potential | Chemical Goggles | Nitrile Gloves | Chemical Resistant Apron over Lab Coat | NIOSH-approved respirator |
| Spill Cleanup | High dust/splash potential | Chemical Goggles | Nitrile Gloves (double-gloving recommended) | Chemical Resistant Coverall | NIOSH-approved respirator |
Operational Plans: Storage and Disposal
Storage: Store N(5)-Acetyl-L-ornithine in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term stability, powders should be stored at -20°C, and solutions at -80°C for up to a year.[9]
Disposal: All waste, including contaminated PPE and excess material, must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not let the chemical enter drains.[10] One option for disposal is removal to a licensed chemical destruction plant.[4]
Emergency Response Plan
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[11]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4][10]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[4][10]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[4][10]
By integrating these robust safety protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
-
Sensorex Liquid Analysis Technology. (2022). Perfecting and Maintaining Best Laboratory Practices. Retrieved from [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N5-Acetyl-L-ornithine. PubChem Compound Summary for CID 193343. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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- 3. download.basf.com [download.basf.com]
- 4. echemi.com [echemi.com]
- 5. Perfecting and Maintaining Best Laboratory Practices - Sensorex Liquid Analysis Technology [sensorex.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
